3-Chloro-4-(isopentyloxy)aniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-(3-methylbutoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)5-6-14-11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMVXTAACGDJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Chloro-4-(isopentyloxy)aniline (CAS No. 5211-06-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-(isopentyloxy)aniline, a halogenated aniline derivative of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a plausible synthetic pathway with a detailed experimental protocol, and discusses its potential applications, particularly within the context of drug discovery. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound, with the CAS number 5211-06-3, is an organic compound featuring a chlorinated aniline core functionalized with an isopentyloxy group.[1] The structural combination of a halogen, an amine, and an ether linkage imparts specific physicochemical characteristics that are valuable in the design of novel molecules.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 5211-06-3 | [1] |
| Molecular Formula | C₁₁H₁₆ClNO | |
| Molecular Weight | 213.70 g/mol | |
| Boiling Point | 321.9 ± 22.0 °C (Predicted) | |
| Density | 1.101 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.17 ± 0.10 (Predicted) |
Synthesis of this compound
A practical and efficient synthesis for this compound can be conceptualized through a two-step process, beginning with the alkylation of a substituted nitrophenol followed by the reduction of the nitro group. This approach is analogous to established methods for the synthesis of similar aniline derivatives.[2][3]
Proposed Synthetic Pathway
The synthesis initiates with the Williamson ether synthesis between 2-chloro-4-nitrophenol and an appropriate isopentyl halide (e.g., isopentyl bromide) in the presence of a base. The resulting nitroaromatic intermediate is then subjected to a reduction reaction to yield the final aniline product.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene
-
To a solution of 2-chloro-4-nitrophenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add potassium carbonate (1.5 equivalents) at room temperature.
-
Stir the mixture vigorously for 15-20 minutes to ensure the formation of the phenoxide.
-
Add isopentyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and maintain stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-chloro-2-(isopentyloxy)-4-nitrobenzene, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the 1-chloro-2-(isopentyloxy)-4-nitrobenzene (1 equivalent) from the previous step in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reduction of the nitro group by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron residues.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain this compound. Further purification can be achieved by column chromatography if necessary.
Applications in Drug Discovery
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals.[4][5] The presence of a chlorine atom and a lipophilic isopentyloxy group in this compound makes it an attractive scaffold for the development of new therapeutic agents. Halogenated anilines are particularly useful in cross-coupling reactions, which are pivotal in constructing complex molecular architectures for drug candidates.[5]
While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological activities. For instance, substituted anilines are key components of kinase inhibitors and other targeted therapies. The metabolic stability and pharmacokinetic profile of drug candidates can be significantly influenced by the nature and position of substituents on the aniline ring.[6][7] However, it is important to note that the aniline moiety itself can sometimes be associated with metabolic liabilities, a factor that needs careful consideration during the drug design process.[6][7]
Safety and Handling
As with all aniline derivatives, this compound should be handled with care in a well-ventilated laboratory environment, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of exposure, immediate medical attention should be sought.
Visualization of Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
References
- 1. This compound CAS#: 5211-06-3 [amp.chemicalbook.com]
- 2. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopartner.co.uk [biopartner.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.umich.edu [news.umich.edu]
An In-Depth Technical Guide to 3-Chloro-4-(isopentyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-4-(isopentyloxy)aniline. It includes a summary of its key characteristics, a detailed, plausible experimental protocol for its synthesis, and a discussion of its potential role in drug discovery as a chemical intermediate. Due to the limited availability of direct experimental data, information from closely related analogs is presented to provide a comparative context for researchers. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug development.
Chemical and Physical Properties
Below is a table summarizing the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 5211-06-3 | ChemicalBook[1] |
| Molecular Formula | C11H16ClNO | Santa Cruz Biotechnology[2] |
| Molecular Weight | 213.71 g/mol | Santa Cruz Biotechnology[2] |
| Predicted Boiling Point | 321.9 ± 22.0 °C | ChemicalBook |
| Predicted Density | 1.101 ± 0.06 g/cm³ | ChemicalBook |
| Predicted pKa | 4.17 ± 0.10 | ChemicalBook |
Synthesis and Experimental Protocols
A specific, peer-reviewed synthesis protocol for this compound is not widely published. However, a plausible and efficient two-step synthetic route can be designed based on standard organic chemistry transformations and protocols for analogous compounds, such as the synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene and 3-chloro-4-(3-fluorobenzyloxy)aniline.[3] The proposed synthesis involves an initial Williamson ether synthesis followed by the reduction of a nitro group.
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene
-
Reagents and Materials:
-
2-Chloro-4-nitrophenol
-
Isopentyl bromide (1-bromo-3-methylbutane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add 2-chloro-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add isopentyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-chloro-2-(isopentyloxy)-4-nitrobenzene.
-
Purify the crude product by flash column chromatography if necessary.
-
Step 2: Synthesis of this compound
-
Reagents and Materials:
-
1-Chloro-2-(isopentyloxy)-4-nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1-chloro-2-(isopentyloxy)-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization.
-
Spectral Data
Role in Drug Discovery and Development
Substituted anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals. They are key components in molecules targeting various biological pathways, including kinase inhibitors for cancer therapy and agents with antimicrobial properties.[8][9][10][11] The specific substitutions on the aniline ring play a critical role in determining the molecule's biological activity, a concept known as the Structure-Activity Relationship (SAR).
The chloro and isopentyloxy groups on this compound provide specific steric and electronic properties that can be exploited in drug design. The chlorine atom can form halogen bonds and influence the molecule's pKa, while the isopentyloxy group increases lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets of target proteins.
Caption: Conceptual overview of Structure-Activity Relationships for substituted anilines.
Safety and Handling
Specific safety data for this compound is limited. However, based on its structural similarity to other chloroanilines, it should be handled with care. Chloroanilines are generally considered hazardous. They can be toxic if inhaled, ingested, or absorbed through the skin. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of exposure, immediate medical attention should be sought. Waste should be disposed of as hazardous chemical waste in accordance with local regulations.
References
- 1. This compound CAS#: 5211-06-3 [amp.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloroaniline(108-42-9) IR Spectrum [m.chemicalbook.com]
- 5. 3-Chloro-4-methylaniline(95-74-9) IR Spectrum [chemicalbook.com]
- 6. 3-Chloro-4-fluoroaniline(367-21-5) IR Spectrum [chemicalbook.com]
- 7. 3-Chloro-4-methoxyaniline | C7H8ClNO | CID 21441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-Chloro-4-(isopentyloxy)aniline: Molecular Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for 3-Chloro-4-(isopentyloxy)aniline. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to provide predicted characterization data and a detailed, adaptable experimental protocol. This document is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related compounds in the field of medicinal chemistry and drug discovery.
Molecular Structure and Properties
This compound is a substituted aniline derivative. The core structure consists of an aniline ring substituted with a chlorine atom at the 3-position and an isopentyloxy group at the 4-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H16ClNO | [1] |
| Molecular Weight | 213.71 g/mol | [1] |
| CAS Number | 5211-06-3 | --- |
| Predicted Boiling Point | 321.9 ± 22.0 °C | |
| Predicted Density | 1.101 ± 0.06 g/cm³ | |
| Predicted pKa | 4.17 ± 0.10 |
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process starting from 2-chloro-4-nitrophenol. The first step involves a Williamson ether synthesis to introduce the isopentyloxy group, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene
Reaction:
2-chloro-4-nitrophenol + 1-bromo-3-methylbutane → 1-chloro-2-(isopentyloxy)-4-nitrobenzene
Materials:
-
2-chloro-4-nitrophenol
-
1-bromo-3-methylbutane (isopentyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of 2-chloro-4-nitrophenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromo-3-methylbutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-chloro-2-(isopentyloxy)-4-nitrobenzene.
Step 2: Synthesis of this compound
Reaction:
1-chloro-2-(isopentyloxy)-4-nitrobenzene → this compound
Materials:
-
1-chloro-2-(isopentyloxy)-4-nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add 1-chloro-2-(isopentyloxy)-4-nitrobenzene (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq) to the solvent mixture.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.
Caption: A logical workflow for the synthesis and characterization of this compound.
Predicted Spectroscopic Data
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.0 | d | 1H | Ar-H |
| ~6.6-6.8 | d | 1H | Ar-H |
| ~6.5-6.7 | dd | 1H | Ar-H |
| ~3.9-4.1 | t | 2H | -O-CH₂- |
| ~3.5-3.8 | br s | 2H | -NH₂ |
| ~1.7-1.9 | m | 1H | -CH₂-CH(CH₃)₂ |
| ~1.5-1.7 | q | 2H | -O-CH₂-CH₂- |
| ~0.9-1.0 | d | 6H | -CH(CH₃)₂ |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~145-147 | Ar-C-O |
| ~140-142 | Ar-C-NH₂ |
| ~120-122 | Ar-C-Cl |
| ~118-120 | Ar-CH |
| ~115-117 | Ar-CH |
| ~113-115 | Ar-CH |
| ~68-70 | -O-CH₂- |
| ~38-40 | -CH₂-CH(CH₃)₂ |
| ~25-27 | -O-CH₂-CH₂- |
| ~22-24 | -CH(CH₃)₂ |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3500 | N-H stretch (asymmetric and symmetric) |
| 2850-2960 | C-H stretch (aliphatic) |
| 1600-1620 | N-H bend |
| 1500-1580 | C=C stretch (aromatic) |
| 1220-1260 | C-O stretch (aryl ether) |
| 1000-1100 | C-N stretch |
| 700-850 | C-Cl stretch |
Role in Drug Discovery and Development
Substituted anilines are a prevalent motif in medicinal chemistry, serving as crucial building blocks for a wide array of therapeutic agents. Their ability to form key interactions with biological targets makes them valuable pharmacophores. However, the aniline moiety can also be associated with metabolic liabilities and potential toxicity, necessitating careful structural modification and evaluation.[2]
Aniline derivatives are frequently employed as scaffolds for the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. By designing molecules that can selectively bind to the ATP-binding pocket of a target kinase, it is possible to modulate its activity and disrupt disease-associated signaling pathways.
Caption: A generalized signaling pathway modulated by an aniline-based kinase inhibitor.
Safety and Handling
Substituted anilines should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of exposure, follow standard laboratory safety protocols. For detailed safety information, consult the Safety Data Sheet (SDS) for structurally related compounds like 3-chloroaniline.
References
A Comprehensive Technical Guide to 3-Chloro-4-(3-methylbutoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(isopentyloxy)aniline, systematically known by its IUPAC name 3-Chloro-4-(3-methylbutoxy)aniline , is a substituted aniline derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to their role as key building blocks in the synthesis of pharmacologically active molecules. Their structural motifs are found in a variety of therapeutic agents, particularly in the realm of kinase inhibitors for oncology. This technical guide provides a detailed overview of the chemical properties, a plausible synthesis protocol, and the potential applications of 3-Chloro-4-(3-methylbutoxy)aniline in drug discovery and development.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of 3-Chloro-4-(3-methylbutoxy)aniline.
| Identifier | Value | Source |
| IUPAC Name | 3-Chloro-4-(3-methylbutoxy)aniline | ChemSrc |
| Common Name | This compound | - |
| CAS Number | 5211-06-3 | ChemSrc |
| Molecular Formula | C11H16ClNO | [1] |
| Molecular Weight | 213.704 g/mol | [1] |
| Property | Value | Source |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Boiling Point | 321.9 ± 22.0 °C at 760 mmHg | [1] |
| Flash Point | 148.5 ± 22.3 °C | [1] |
| LogP | 3.51 | [1] |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | [1] |
| Index of Refraction | 1.536 | [1] |
Synthesis Protocol
A plausible and efficient two-step synthesis for 3-Chloro-4-(3-methylbutoxy)aniline is detailed below. This protocol is based on established synthetic methodologies for analogous substituted anilines, such as the intermediates for Lapatinib.[2][3][4] The synthesis involves an initial etherification reaction to introduce the 3-methylbutoxy side chain, followed by the reduction of a nitro group to the desired aniline.
Step 1: Synthesis of 1-Chloro-2-(3-methylbutoxy)-4-nitrobenzene
Materials:
-
2-Chloro-4-nitrophenol
-
1-Bromo-3-methylbutane (isopentyl bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-chloro-4-nitrophenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-3-methylbutane dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield 1-chloro-2-(3-methylbutoxy)-4-nitrobenzene.
Step 2: Synthesis of 3-Chloro-4-(3-methylbutoxy)aniline
Materials:
-
1-Chloro-2-(3-methylbutoxy)-4-nitrobenzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane
Procedure:
-
To a mixture of 1-chloro-2-(3-methylbutoxy)-4-nitrobenzene in a 4:1 mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-Chloro-4-(3-methylbutoxy)aniline.
Synthetic Workflow
Caption: Synthetic pathway for 3-Chloro-4-(3-methylbutoxy)aniline.
Role in Drug Development
Substituted anilines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[5] The structural features of 3-Chloro-4-(3-methylbutoxy)aniline, specifically the chloro and alkoxy substitutions on the aniline ring, make it an attractive candidate for lead optimization in drug discovery programs.
Intermediate in Kinase Inhibitor Synthesis
One of the most prominent applications of structurally similar anilines is in the synthesis of tyrosine kinase inhibitors (TKIs). For instance, 3-chloro-4-(3-fluorobenzyloxy)aniline is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[3][6] These aniline derivatives typically form the core structure that binds to the hinge region of the kinase domain. The nature and position of the substituents on the aniline ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the final drug molecule.
The 3-chloro and 4-(3-methylbutoxy) groups of the title compound can influence its binding affinity and selectivity for various kinases. The chlorine atom can form important halogen bonds with the protein backbone, while the flexible 3-methylbutoxy group can occupy a hydrophobic pocket within the kinase active site, potentially enhancing potency and modulating solubility.
Potential Signaling Pathway Involvement
Given the prevalence of aniline-based compounds as kinase inhibitors, it is plausible that derivatives of 3-Chloro-4-(3-methylbutoxy)aniline could be explored as inhibitors of key signaling pathways implicated in cancer and other diseases. A primary example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in various cancers.
Caption: EGFR signaling cascade and a potential point of inhibition.
This diagram illustrates a simplified EGFR signaling pathway. Ligand binding to EGFR leads to a downstream signaling cascade involving Ras, Raf, MEK, and ERK, ultimately promoting cell proliferation, survival, and angiogenesis. Aniline-based kinase inhibitors can block this pathway by binding to the ATP-binding site of EGFR, thereby preventing its activation. The development of novel derivatives from 3-Chloro-4-(3-methylbutoxy)aniline could lead to new inhibitors targeting such critical pathways.
Conclusion
3-Chloro-4-(3-methylbutoxy)aniline is a valuable chemical entity with significant potential in the field of drug discovery and development. Its structural similarity to key intermediates of successful drugs warrants further investigation into its utility as a scaffold for novel therapeutic agents. The synthetic route is accessible through established chemical transformations, and its physicochemical properties can be fine-tuned through further derivatization. Researchers and drug development professionals may find this compound to be a promising starting point for the design and synthesis of next-generation kinase inhibitors and other targeted therapies.
References
- 1. 3-Chloro-4-(3-methylbutoxy)aniline | CAS#:5211-06-3 | Chemsrc [chemsrc.com]
- 2. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 3. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]
- 4. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and biological evaluation of anilino substituted pyrimidine linked pyrrolobenzodiazepines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101575319B - Process for preparing lapatinib synthetic intermediate - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline from 4-amino-2-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Chloro-4-(isopentyloxy)aniline, a substituted aniline derivative with potential applications in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 4-amino-2-chlorophenol.
Synthetic Strategy: A Three-Step Approach
Direct O-alkylation of 4-amino-2-chlorophenol with an isopentyl halide presents a significant challenge due to the competitive N-alkylation of the amino group. To achieve selective synthesis of the desired product, a three-step approach is proposed, leveraging the temporary protection of the more nucleophilic amino group. This strategy ensures the regioselective formation of the ether linkage at the hydroxyl group.
The proposed synthetic pathway involves:
-
Protection of the Amino Group: The amino group of 4-amino-2-chlorophenol is protected as an imine (specifically, a benzylideneamine) by reacting it with benzaldehyde. This temporarily deactivates the amino group towards alkylation.
-
Williamson Ether Synthesis: The hydroxyl group of the protected intermediate is then subjected to a Williamson ether synthesis with an isopentyl halide (e.g., isopentyl bromide) in the presence of a suitable base to form the desired ether linkage.
-
Deprotection of the Amino Group: Finally, the protecting group is removed by acidic hydrolysis to yield the target molecule, this compound.
This strategic approach is adapted from established methodologies for the selective alkylation of aminophenols.[1][2]
Experimental Protocols
The following are detailed, proposed experimental protocols for each step of the synthesis. These protocols are based on analogous reactions and may require optimization for this specific substrate.
Step 1: Synthesis of N-benzylidene-4-amino-2-chlorophenol (Protection)
Objective: To protect the amino group of 4-amino-2-chlorophenol as a benzylidene imine.
Methodology:
-
To a stirred solution of 4-amino-2-chlorophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent).
-
Stir the resulting solution at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-benzylidene-4-amino-2-chlorophenol.
Step 2: Synthesis of N-benzylidene-3-chloro-4-(isopentyloxy)aniline (Williamson Ether Synthesis)
Objective: To perform a selective O-alkylation on the protected aminophenol.
Methodology:
-
To a solution of N-benzylidene-4-amino-2-chlorophenol (1 equivalent) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5-2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add isopentyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure N-benzylidene-3-chloro-4-(isopentyloxy)aniline.
Step 3: Synthesis of this compound (Deprotection)
Objective: To remove the benzylidene protecting group to yield the final product.
Methodology:
-
Dissolve the purified N-benzylidene-3-chloro-4-(isopentyloxy)aniline (1 equivalent) in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the hydrolysis by TLC.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or recrystallization to obtain pure this compound.
Data Presentation
The following tables summarize the key reagents and expected outcomes for the synthesis. Please note that the yield and purity are target values and may vary based on experimental conditions and optimization.
Table 1: Reagents and Reaction Conditions
| Step | Starting Material | Reagent(s) | Base | Solvent | Temperature | Time (h) |
| 1. Protection | 4-amino-2-chlorophenol | Benzaldehyde | - | Methanol | Room Temp. | 1-2 |
| 2. O-Alkylation | N-benzylidene-4-amino-2-chlorophenol | Isopentyl bromide | K₂CO₃ | Acetone/DMF | Reflux | 4-6 |
| 3. Deprotection | N-benzylidene-3-chloro-4-(isopentyloxy)aniline | HCl (catalytic) | - | Methanol/THF-H₂O | Room Temp. | 1-2 |
Table 2: Expected Product Characteristics and Yields
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Purity (%) |
| 1 | N-benzylidene-4-amino-2-chlorophenol | C₁₃H₁₀ClNO | 231.68 | >90 | >95 |
| 2 | N-benzylidene-3-chloro-4-(isopentyloxy)aniline | C₁₈H₂₀ClNO | 301.81 | 70-80 | >95 (after chromatography) |
| 3 | This compound | C₁₁H₁₆ClNO | 213.70 | >90 | >98 (after purification) |
Mandatory Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for this compound.
Diagram 2: Logical Relationship of Synthesis Steps
Caption: Logical flow of the three-step synthesis.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the biological activity or associated signaling pathways for this compound. However, the substituted aniline scaffold is a common motif in many biologically active compounds. Derivatives of alkoxyanilines are known to be intermediates in the synthesis of various pharmaceuticals. Further research and biological screening would be necessary to elucidate the specific pharmacological profile of this compound.
Conclusion
The synthesis of this compound from 4-amino-2-chlorophenol is most effectively achieved through a three-step process involving protection of the amino group, Williamson ether synthesis, and subsequent deprotection. This approach ensures high regioselectivity and is expected to provide good overall yields. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to undertake the synthesis and further investigation of this compound. Optimization of the proposed reaction conditions may be required to achieve the best results.
References
Spectroscopic and Synthetic Insights into 3-Chloro-4-(isopentyloxy)aniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-(isopentyloxy)aniline is a substituted aniline derivative with potential applications in pharmaceutical and materials science research. This technical guide provides a summary of available spectroscopic data and outlines a feasible synthetic pathway based on established chemical principles. Due to the limited availability of published data for this specific molecule, this paper also highlights the general characteristics of similarly substituted anilines to provide a predictive framework for its properties and reactivity.
Introduction
Substituted anilines are a critical class of intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of this compound, featuring a chlorine atom and an isopentyloxy group on the aniline ring, suggests its potential utility in the development of novel bioactive compounds. The isopentyloxy group can enhance lipophilicity, potentially influencing the pharmacokinetic properties of derivative molecules. This document aims to consolidate the currently available information on this compound and to provide a practical guide for its synthesis and characterization.
Predicted Spectroscopic Data
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the protons of the isopentyloxy group, and the amine protons.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic-H (adjacent to NH₂) | ~6.6-6.8 | d | 1H |
| Aromatic-H (adjacent to Cl) | ~6.9-7.1 | dd | 1H |
| Aromatic-H (adjacent to O-isopentyl) | ~6.8-7.0 | d | 1H |
| -NH₂ | ~3.5-4.5 | br s | 2H |
| -O-CH₂- | ~3.9-4.1 | t | 2H |
| -CH₂- (isopentyl) | ~1.7-1.9 | m | 2H |
| -CH- (isopentyl) | ~1.9-2.1 | m | 1H |
| -CH₃ (isopentyl) | ~0.9-1.0 | d | 6H |
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (ppm) |
| C-NH₂ | ~140-145 |
| C-O | ~145-150 |
| C-Cl | ~115-120 |
| Aromatic C-H | ~115-125 |
| -O-CH₂- | ~65-70 |
| -CH₂- (isopentyl) | ~35-40 |
| -CH- (isopentyl) | ~25-30 |
| -CH₃ (isopentyl) | ~20-25 |
Expected Infrared (IR) Spectral Data
The IR spectrum should exhibit characteristic absorption bands for the amine and ether functional groups, as well as aromatic C-H and C=C stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 (two bands) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-3000 |
| C=C Stretch (aromatic) | 1500-1600 |
| C-O Stretch (ether) | 1200-1250 |
| C-Cl Stretch | 700-800 |
Expected Mass Spectrometry Data
In a mass spectrum, the molecular ion peak (M⁺) for this compound (C₁₁H₁₆ClNO) would be expected at m/z 213.0971. The isotopic pattern for the molecular ion will show a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from 2-chloro-4-nitrophenol. This pathway involves two key steps: etherification followed by reduction of the nitro group.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
The following are proposed experimental procedures based on standard organic synthesis methodologies for analogous compounds.
Step 1: Synthesis of 3-Chloro-4-(isopentyloxy)nitrobenzene
Materials:
-
2-Chloro-4-nitrophenol
-
Isopentyl bromide (1-bromo-3-methylbutane)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a solution of 2-chloro-4-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add isopentyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure 3-chloro-4-(isopentyloxy)nitrobenzene.
Step 2: Synthesis of this compound
Materials:
-
3-Chloro-4-(isopentyloxy)nitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve 3-chloro-4-(isopentyloxy)nitrobenzene (1.0 eq) in ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid to the reaction mixture.
-
Stir the mixture at room temperature or gentle heating (50-60 °C) for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium hydroxide solution until the pH is basic (pH > 8).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics and a viable synthetic route for this compound. While experimental data for this specific compound remains scarce in publicly accessible literature, the provided predictions and protocols, derived from well-established chemical principles and data from analogous structures, offer a robust starting point for researchers. Further experimental validation is necessary to confirm the presented data and optimize the synthetic procedures. The availability of this information is anticipated to facilitate the exploration of this compound and its derivatives in various fields of chemical and pharmaceutical research.
Technical Guide: Physicochemical Properties of 3-Chloro-4-(isopentyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(isopentyloxy)aniline is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its structural features, including the chloro, amino, and isopentyloxy groups, contribute to a unique set of physicochemical properties that influence its reactivity, bioavailability, and potential applications. This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside experimental protocols for its synthesis and characterization, to support further research and development.
Core Physical Properties
While experimentally determined data for this compound is limited in publicly available literature, predicted values provide a valuable starting point for experimental design.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Data Source |
| Boiling Point | 321.9 ± 22.0 °C | ChemicalBook |
| Density | 1.101 ± 0.06 g/cm³ | ChemicalBook |
| pKa | 4.17 ± 0.10 | ChemicalBook |
Comparative Experimental Data from Structurally Similar Compounds
To provide a practical reference for researchers, the following table summarizes experimentally determined physical properties of structurally related chloro-alkoxy anilines. These compounds share key structural motifs with this compound and can offer insights into its expected behavior.
Table 2: Experimental Physical Properties of Structurally Similar Anilines
| Compound | Melting Point (°C) | Boiling Point (°C) | Source |
| 3-Chloro-4-methoxyaniline | 50-55 | - | Sigma-Aldrich |
| 3-Chloro-4-fluoroaniline | 42-44 | 227-228 | Sigma-Aldrich |
| 3-Chloro-4-(4'-chlorophenoxy)aminobenzene | 74-75 | - | PMC - NIH[1] |
| 3-Chloroaniline | -11 - -9 | 230-231 | ChemicalBook[2] |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and characterization of this compound, based on established methods for similar compounds.
Synthesis of 3-Chloro-4-(alkoxy)anilines
A common route for the synthesis of 3-chloro-4-(alkoxy)anilines involves a two-step process: etherification of a nitrophenol followed by reduction of the nitro group. A representative procedure is adapted from the synthesis of 3-chloro-4-(3-fluorobenzyloxy)aniline.[3][4]
Step 1: Etherification of 2-Chloro-4-nitrophenol
-
To a reaction vessel, add 2-chloro-4-nitrophenol, a suitable solvent (e.g., DMF), and a base (e.g., potassium carbonate).
-
While stirring, add the desired alkyl halide (in this case, 1-bromo-3-methylbutane or isopentyl bromide) dropwise at room temperature.
-
After the addition is complete, continue stirring the reaction mixture for several hours at room temperature or with gentle heating.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-chloro-4-(isopentyloxy)-2-nitrobenzene.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude 1-chloro-4-(isopentyloxy)-2-nitrobenzene in a suitable solvent system (e.g., a mixture of ethanol and water).
-
Add a reducing agent, such as iron powder and ammonium chloride, to the solution.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove solid byproducts.
-
Concentrate the filtrate to remove the solvent.
-
Extract the residue with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by a suitable method, such as column chromatography.
Characterization Protocols
Melting Point Determination:
The melting point of the purified product can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated slowly. The temperature range over which the substance melts is recorded.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
The chemical shifts, coupling constants, and integration of the signals will confirm the molecular structure. For a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, the following ¹H NMR data was reported (400MHz, DMSO-d₆): δ 7.39-7.46 (m, 1H), 7.24-7.26 (m, 2H), 7.12-7.17 (m, 1H), 6.91 (d, J=8Hz, 1H), 6.46 (dd, J₁=8Hz, J₂=4Hz, 1H), 5.03 (s, 1H), 4.95 (s, 2H).[3]
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified compound using an FT-IR spectrometer.
-
The presence of characteristic absorption bands for the N-H stretches of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-O ether linkage, and aromatic C-H and C=C bonds will help to confirm the functional groups present in the molecule. For the related 3-chloro-4-(4′-chlorophenoxy)aminobenzene, characteristic IR peaks were observed at 3400, 3310–3290, and 3180 cm⁻¹ for the primary amine N-H stretching.[1]
-
-
Mass Spectrometry (MS):
-
Analyze the purified compound using a mass spectrometer to determine its molecular weight.
-
The mass-to-charge ratio (m/z) of the molecular ion peak should correspond to the calculated molecular weight of this compound.
-
Visualizations
The following diagram illustrates a generalized workflow for the synthesis of 3-chloro-4-(alkoxy)anilines, a class of compounds to which this compound belongs.
Caption: Generalized synthetic workflow for this compound.
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound, leveraging both predicted data and experimental findings from closely related analogs. The detailed experimental protocols for synthesis and characterization offer a practical starting point for researchers. As more experimental data for this compound becomes available, this guide can be further refined to provide an even more accurate and comprehensive resource for the scientific community.
References
- 1. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
- 3. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
Technical Guide: Solubility of 3-Chloro-4-(isopentyloxy)aniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 3-Chloro-4-(isopentyloxy)aniline, a substituted aniline of interest in pharmaceutical and chemical synthesis. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document provides a comprehensive overview based on the principles of chemical structure and analogy to similar molecules. It includes a detailed, standardized experimental protocol for determining solubility, a representative table of expected solubility in common organic solvents, and a workflow diagram for the experimental process. This guide is intended to serve as a foundational resource for researchers working with this compound, enabling them to establish its solubility profile for applications in drug development and chemical manufacturing.
Introduction
This compound is an aromatic amine with a molecular structure that suggests moderate to high solubility in a range of organic solvents. The presence of the aniline functional group provides a site for hydrogen bonding, while the isopentyloxy and chloro substituents contribute to its overall lipophilicity. Understanding the solubility of this compound is critical for a variety of applications, including reaction chemistry, purification, formulation, and bioavailability assessment in drug development. This guide outlines the theoretical basis for its solubility and provides a practical framework for its empirical determination.
Predicted Solubility Profile
The solubility of this compound in organic solvents is dictated by the interplay of its functional groups and the nature of the solvent. The aniline moiety can act as a hydrogen bond donor and acceptor, suggesting favorable interactions with protic solvents like alcohols. The ether linkage of the isopentyloxy group can also accept hydrogen bonds. The overall nonpolar character, contributed by the benzene ring and the isopentyl chain, indicates that it will also be soluble in nonpolar and moderately polar aprotic solvents. Generally, substituted anilines are soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.
Representative Solubility Data
| Solvent | Solvent Type | Temperature (°C) | Predicted Solubility ( g/100 mL) |
| Methanol | Polar Protic | 25 | > 20 |
| Ethanol | Polar Protic | 25 | > 15 |
| Acetone | Polar Aprotic | 25 | > 25 |
| Ethyl Acetate | Polar Aprotic | 25 | > 10 |
| Dichloromethane | Nonpolar | 25 | > 30 |
| Toluene | Nonpolar | 25 | ~ 5 |
| Hexane | Nonpolar | 25 | < 1 |
Note: The data in this table are illustrative and should be confirmed by experimental measurement.
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a solid organic compound in an organic solvent is the gravimetric method.[1][2][3][4] This protocol outlines the steps for its implementation.
4.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Attach a 0.45 µm syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Continue heating until a constant weight of the dried solute is achieved.
-
Record the final weight of the evaporation dish containing the dried solute.
-
4.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtered solution in mL) * 100
Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility.
Figure 1. Experimental workflow for the gravimetric determination of solubility.
Figure 2. Logical relationship between compound structure, properties, and applications.
Conclusion
While quantitative experimental data on the solubility of this compound is not currently widespread, its molecular structure allows for informed predictions of its solubility behavior in various organic solvents. This guide provides a robust experimental protocol for the empirical determination of its solubility, which is essential for its effective use in research and development. The provided templates and workflows are designed to assist researchers in generating and presenting this critical data in a standardized and clear manner.
References
3-Chloro-4-(isopentyloxy)aniline: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling considerations for 3-Chloro-4-(isopentyloxy)aniline. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates data from structurally similar aromatic amines and established safety protocols to provide a thorough understanding of the potential hazards and best practices for its use in a research and development setting.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, predicted values and data from analogous compounds provide insight into its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆ClNO | [1] |
| Molecular Weight | 213.7 g/mol | [1] |
| Boiling Point | 321.9 ± 22.0 °C (Predicted) | [1] |
| Density | 1.101 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.17 ± 0.10 (Predicted) | [1] |
Hazard Identification and Classification
Direct hazard classification for this compound is not widely available. However, based on the known hazards of similar substituted anilines, it should be handled as a hazardous substance. The primary hazard code available indicates it is an irritant.[1]
Analogous Compound Data (3-Chloro-4-(3-fluorobenzyloxy)aniline):
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Suspected of causing genetic defects | H341 |
| May cause damage to organs through prolonged or repeated exposure | H373 |
| Very toxic to aquatic life with long lasting effects | H410 |
It is crucial to handle this compound with the assumption that it may possess similar toxicological properties to other chloroanilines, which are known to be toxic if swallowed, in contact with skin, or if inhaled.[2]
Personal Protective Equipment (PPE)
A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of personal protective equipment. The following diagram illustrates the logical selection of PPE based on the nature of the handling task.
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoid inhalation of dust or vapors.[4]
-
Prevent contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[5]
-
Contaminated work clothing should not be allowed out of the workplace.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep in a cool, dark place.
-
Store away from incompatible materials such as strong oxidizing agents.[6]
First Aid Measures
In the event of exposure, immediate action is critical. The following table summarizes the recommended first aid procedures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures
In the event of a spill, follow a pre-determined emergency procedure. The following flowchart outlines the general steps for managing a chemical spill of an aromatic amine.
Experimental Protocols for Safety Assessment
Standardized testing protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to assess the safety of chemicals. The following are detailed methodologies for skin and eye irritation testing, which are relevant for a compound classified as an irritant.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (based on OECD TG 439)
This test method evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[7][8][9]
Methodology:
-
Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) tissues are equilibrated in a 6-well plate containing maintenance medium overnight in a CO₂ incubator.
-
Application of Test Substance:
-
A sufficient amount of the test chemical (e.g., 25 µL for liquids or 25 mg for solids, moistened with deionized water) is applied topically to the surface of the RhE tissue.
-
Negative (e.g., phosphate-buffered saline) and positive (e.g., 5% sodium dodecyl sulfate) controls are run in parallel.
-
-
Exposure and Post-Incubation:
-
The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at room temperature.[9]
-
Following exposure, the tissues are thoroughly rinsed with a buffered saline solution to remove the test substance.
-
The tissues are then transferred to fresh maintenance medium and incubated for a post-exposure recovery period (e.g., 42 hours).[9]
-
-
Viability Assessment:
-
Tissue viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Tissues are incubated with MTT solution for a specified time (e.g., 3 hours), during which viable cells convert the yellow MTT into a blue formazan salt.
-
The formazan is then extracted from the tissues using an appropriate solvent (e.g., isopropanol).
-
The optical density of the extracted formazan is measured using a spectrophotometer.
-
-
Data Interpretation:
Acute Eye Irritation/Corrosion Test (based on OECD TG 405)
This test assesses the potential of a substance to cause irritation or corrosion to the eye. A tiered testing strategy is recommended to minimize animal testing.[10][11]
Methodology:
-
Initial Assessment: A weight-of-evidence analysis of existing data (e.g., pH, in vitro data, data on similar chemicals) is conducted to predict the potential for severe effects.[10][11] If the substance is a known skin corrosive, it is assumed to be an eye corrosive, and no further testing is needed.
-
Animal Selection and Preparation:
-
Test Procedure (In Vivo):
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[12]
-
The eyelids are held together for about one second after instillation.
-
Initially, a single animal is tested.
-
-
Observation and Scoring:
-
Confirmatory Testing:
-
If the initial animal shows corrosive or severe irritant effects, no further testing is performed.
-
If the effects are moderate or absent, the test is confirmed using up to two additional animals.[10]
-
-
Classification: Based on the severity and reversibility of the ocular lesions, the substance is classified according to the UN GHS system for eye irritation/serious eye damage.
Disposal Considerations
All waste materials contaminated with this compound should be treated as hazardous waste. Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the chemical to enter drains or waterways.[2]
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in safe handling procedures and have access to the most current safety information available for all chemicals they handle. A comprehensive risk assessment should be performed before undertaking any new procedures involving this compound.
References
- 1. This compound CAS#: 5211-06-3 [amp.chemicalbook.com]
- 2. lobachemie.com [lobachemie.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. mbresearch.com [mbresearch.com]
- 9. x-cellr8.com [x-cellr8.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 12. ecetoc.org [ecetoc.org]
- 13. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
A Technical Guide to the Discovery and History of Substituted Anilines
An in-depth technical guide on the discovery and history of substituted anilines for researchers, scientists, and drug development professionals.
Introduction
Aniline (C₆H₅NH₂), the simplest aromatic amine, represents a cornerstone of modern organic chemistry and industrial synthesis. Initially isolated from the byproducts of coal tar, its journey from an obscure oily liquid to a versatile starting material for dyes, pharmaceuticals, and polymers is a story of serendipity, systematic investigation, and industrial innovation.[1][2][3] Substituted anilines, where one or more hydrogen atoms on the benzene ring are replaced by other functional groups, have dramatically expanded this chemical utility, forming the structural core of countless essential molecules.[1][4] This technical guide provides an in-depth exploration of the discovery and historical development of aniline and its substituted derivatives, focusing on the key chemical transformations and experimental breakthroughs that cemented their importance in science and industry.
1. The Dawn of Aniline: A Molecule of Many Names (1826 – 1843)
The early history of aniline is marked by its independent discovery by several chemists, each bestowing a different name upon the compound based on its source.[2][5]
-
1826: "Crystallin" - Otto Unverdorben first isolated aniline through the destructive distillation of indigo, a natural dye. He named the oily substance "Crystallin".[1][2][5][6]
-
1834: "Kyanol" - Friedlieb Runge isolated a substance from coal tar that produced a vibrant blue color when treated with chloride of lime, naming it "kyanol" (from the Greek for blue).[1][2][5][7]
-
1840: "Aniline" - Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oil he named "aniline," derived from anil, the specific name for the indigo-yielding plant Indigofera suffruticosa.[1][5][7]
-
1842: "Benzidam" - Nikolay Zinin achieved the reduction of nitrobenzene to obtain a base he called "benzidam".[1]
It was not until 1843 that the brilliant chemist August Wilhelm von Hofmann demonstrated that these four substances—Crystallin, Kyanol, Aniline, and Benzidam—were, in fact, the very same compound.[1][2] The name "aniline" was eventually adopted by the scientific community.
Caption: A logical diagram illustrating the independent discoveries of aniline and its eventual unification by A. W. von Hofmann.
2. The Mauve Revolution and the Birth of an Industry (1856)
The pivotal moment that transformed aniline from a laboratory curiosity into an industrial chemical occurred in 1856.[8] Eighteen-year-old William Henry Perkin, a student of Hofmann, was attempting to synthesize the antimalarial drug quinine during his Easter vacation.[8][9][10] His oxidation of impure aniline (containing toluidine impurities) with potassium dichromate failed to produce quinine, instead yielding a black precipitate.[9][11] While cleaning the flask with alcohol, Perkin noticed the solvent turned an intense purple.[2][6] He had serendipitously created the world's first synthetic organic dye.[8][11]
Recognizing its commercial potential, Perkin patented his discovery, named it "mauveine" or "aniline purple," and established a factory for its industrial production.[9][11][12] This single discovery launched the synthetic dye industry, which flourished, particularly in Germany, with companies like BASF (Badische Anilin- und Soda-Fabrik) building their foundations on aniline chemistry.[1][2]
2.1. Experimental Protocol: Perkin's Mauveine Synthesis (Conceptual)
Perkin's original experiment involved rudimentary equipment. The synthesis is conceptually based on the oxidation of a mixture of aniline and its methylated impurities.
Reactants:
-
Aniline (impure, containing o- and p-toluidine)
-
Potassium dichromate (K₂Cr₂O₇)
-
Sulfuric acid
-
Alcohol (for extraction)
Procedure:
-
Aniline, p-toluidine, and o-toluidine are dissolved in sulfuric acid and water.[11]
-
Potassium dichromate is added as the oxidizing agent.
-
The reaction yields a black solid precipitate.[11]
-
The precipitate is filtered and washed.
-
The solid is then treated with alcohol (e.g., ethanol), which dissolves the purple dye, separating it from insoluble components. The resulting alcoholic solution contains mauveine.
Caption: Experimental workflow for the serendipitous discovery of Mauveine by William Henry Perkin in 1856.
3. Key Synthetic Methodologies for Substituted Anilines
The demand for aniline dyes spurred the development of new synthetic methods, both for producing aniline itself and for creating a variety of substituted derivatives.
3.1. Industrial Aniline Production: The Béchamp Reduction (1854)
While Zinin had demonstrated the reduction of nitrobenzene, it was Antoine Béchamp's method in 1854, using iron and acid, that enabled the production of aniline "by the ton".[1] This robust and economical process was crucial for the burgeoning dye industry.
-
Reaction: Reduction of nitrobenzene using iron filings in the presence of an acid (e.g., HCl). C₆H₅NO₂ + 3Fe + 6H⁺ → C₆H₅NH₂ + 3Fe²⁺ + 2H₂O
3.2. Acylation: The Synthesis of Acetanilide
Direct electrophilic substitution on aniline is often problematic due to the high reactivity of the amino (-NH₂) group, which is also a Lewis base that can react with catalysts.[13][14] To control reactivity and direct substitution to the para position, the amino group is often "protected" via acetylation to form an amide, acetanilide.[15] This less-activating -NHCOCH₃ group allows for more controlled subsequent reactions.[15] Acetanilide itself also became one of the first aniline-derived analgesic drugs in the late 19th century.[1]
3.2.1. Experimental Protocol: Laboratory Preparation of Acetanilide
This common undergraduate experiment involves the acetylation of aniline using acetic anhydride.[15]
Materials & Reagents:
-
Aniline (10 mL)
-
Acetic anhydride (20 mL)
-
Glacial acetic acid (20 mL)
-
Zinc dust (small amount, to prevent oxidation of aniline)[16][17]
-
Ice-cold water
-
Round bottom flask, reflux condenser, beaker, Buchner funnel
Procedure:
-
Combine 10 mL of aniline with a 20 mL mixture of acetic anhydride and glacial acetic acid in a round bottom flask. Add a small amount of zinc dust.[16]
-
Set up a reflux condenser and gently heat the mixture in an oil bath for 15-20 minutes.[16]
-
Pour the hot reaction mixture into a beaker containing ice-cold water while stirring continuously. This precipitates the crude acetanilide and hydrolyzes excess acetic anhydride.[16]
-
Filter the crude precipitate using a Buchner funnel.
-
Recrystallize the crude product from hot water to obtain pure, white, shiny crystals of acetanilide.[16]
| Property | Value | Reference(s) |
| Product | Acetanilide (N-phenylethanamide) | [15] |
| Molecular Formula | C₈H₉NO | - |
| Appearance | White, shiny, leaf-like crystals | [16][17] |
| Melting Point | 113–114 °C | [15] |
3.3. The Hofmann Rearrangement
Discovered by August Wilhelm von Hofmann, this reaction provides a method for converting a primary amide into a primary amine with one less carbon atom.[18][19] It is a valuable tool for synthesizing anilines from substituted benzamides.
The reaction proceeds by treating a primary amide with bromine and a strong base (like NaOH).[20] An N-bromoamide intermediate is formed, which rearranges to an isocyanate.[18][20] The isocyanate is then hydrolyzed in the aqueous solution to the primary amine, releasing carbon dioxide.[18][19] A key feature is that the rearrangement is intramolecular, and the configuration of the migrating group is retained if it is chiral.[21][22]
Caption: The reaction pathway of the Hofmann Rearrangement, converting a primary amide to a primary amine.
4. Substituted Anilines in Drug Development
The ability to modify the aniline scaffold led directly to the development of crucial pharmaceuticals.
4.1. From Dyes to Drugs: The Sulfa Revolution
The link between dyes and medicine was solidified by Paul Ehrlich, who hypothesized that dyes selectively staining pathogens could be used to deliver toxins to them—his "magic bullet" concept.[1] This idea bore fruit in the 1930s at the Bayer laboratories. Scientists there were investigating aniline-based dyes for antibacterial properties.[2]
In 1932, a red azo dye synthesized by Josef Klarer and Fritz Mietzsch, named Prontosil, was shown by Gerhard Domagk to have remarkable antibacterial activity in vivo against streptococcal infections in mice.[2][23] It was later discovered that Prontosil was a prodrug; in the body, it is metabolized to the active compound, sulfanilamide , a substituted aniline.[23]
This discovery was monumental, introducing the first class of broad-spectrum synthetic antimicrobial agents: the sulfa drugs.[24][25] They function as competitive inhibitors of an enzyme essential for folic acid synthesis in bacteria, a pathway absent in humans, illustrating the principle of selective toxicity.[24]
4.2. Synthetic Pathway to Sulfanilamide
The synthesis of sulfanilamide showcases the strategic use of a protecting group on aniline.
-
Acetylation: Aniline is first converted to acetanilide to protect the amino group and moderate its reactivity.
-
Chlorosulfonation: Acetanilide is treated with chlorosulfonic acid (ClSO₃H). The acetylamino group directs the substitution to the para position, yielding p-acetamidobenzenesulfonyl chloride.
-
Amination: The sulfonyl chloride is then treated with ammonia (NH₃) to form p-acetamidobenzenesulfonamide.
-
Hydrolysis: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, sulfanilamide.[24]
Caption: The four-step synthetic workflow for producing the sulfa drug sulfanilamide from aniline.
The history of substituted anilines is a compelling narrative of chemical progress, beginning with the isolation of a single compound from disparate natural sources and culminating in the rational design of life-saving drugs. From Perkin's accidental discovery of mauveine, which colored the fabrics of an era, to the deliberate synthesis of sulfanilamide, which revolutionized medicine, aniline and its derivatives have been at the forefront of chemical innovation. The fundamental reactions developed to manipulate the aniline core—such as acylation, diazotization, and rearrangement—are now integral parts of the organic chemist's toolkit. For professionals in drug development, the story of aniline serves as a powerful reminder of how understanding and controlling the reactivity of a simple molecular scaffold can open doors to vast and impactful therapeutic possibilities.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]
- 3. printwiki.org [printwiki.org]
- 4. Substituted aniline: Significance and symbolism [wisdomlib.org]
- 5. Aniline [trc-leiden.nl]
- 6. Dyes: from Nature to Aniline Part 2 - Recollections Blog [recollections.biz]
- 7. Encyclopædia Britannica, Ninth Edition/Aniline - Wikisource, the free online library [en.wikisource.org]
- 8. William Henry Perkin | Science History Institute [sciencehistory.org]
- 9. blog.scienceandindustrymuseum.org.uk [blog.scienceandindustrymuseum.org.uk]
- 10. Synthetic Aniline Dyes: Where Did They Come From? | Popular Woodworking [popularwoodworking.com]
- 11. Mauveine - Wikipedia [en.wikipedia.org]
- 12. William Henry Perkin - Wikipedia [en.wikipedia.org]
- 13. quora.com [quora.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. ias.ac.in [ias.ac.in]
- 16. byjus.com [byjus.com]
- 17. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 18. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 19. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Hofman rearrangement | PPTX [slideshare.net]
- 22. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. ajchem-b.com [ajchem-b.com]
Methodological & Application
Detailed experimental protocol for 3-Chloro-4-(isopentyloxy)aniline synthesis
Application Note: Synthesis of 3-Chloro-4-(isopentyloxy)aniline
Abstract
This document provides a detailed experimental protocol for the synthesis of this compound, a key intermediate in pharmaceutical and chemical research. The synthesis is a two-step process commencing with a Williamson ether synthesis to form 2-Chloro-4-(isopentyloxy)-1-nitrobenzene, followed by the reduction of the nitro group to the corresponding aniline. This protocol offers two effective methods for the reduction step: catalytic hydrogenation and chemical reduction with iron powder, allowing for flexibility based on laboratory capabilities.
Experimental Protocols
The synthesis of this compound is accomplished in two primary stages:
-
Step 1: Williamson Ether Synthesis - Synthesis of 2-Chloro-4-(isopentyloxy)-1-nitrobenzene.
-
Step 2: Reduction of the Nitro Group - Conversion of 2-Chloro-4-(isopentyloxy)-1-nitrobenzene to this compound.
Step 1: Synthesis of 2-Chloro-4-(isopentyloxy)-1-nitrobenzene
This step involves the O-alkylation of 2-chloro-4-nitrophenol with isoamyl bromide in the presence of a base.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-nitrophenol | 173.56 | 10.0 g | 0.0576 |
| Isoamyl bromide | 151.04 | 9.5 g (7.9 mL) | 0.0629 |
| Potassium carbonate (K₂CO₃) | 138.21 | 11.9 g | 0.0861 |
| Acetone | 58.08 | 150 mL | - |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| Brine (saturated NaCl) | - | 50 mL | - |
| Anhydrous sodium sulfate | 142.04 | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrophenol (10.0 g, 0.0576 mol) and potassium carbonate (11.9 g, 0.0861 mol) in 150 mL of acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add isoamyl bromide (9.5 g, 0.0629 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to obtain pure 2-Chloro-4-(isopentyloxy)-1-nitrobenzene as a yellow oil or solid.
Expected Yield: Approximately 85-95%.
Step 2: Synthesis of this compound
This step details two common methods for the reduction of the nitro-intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-(isopentyloxy)-1-nitrobenzene | 243.70 | 10.0 g | 0.0410 |
| 10% Palladium on Carbon (Pd/C) | - | 0.5 g | - |
| Ethanol | 46.07 | 100 mL | - |
| Hydrogen gas (H₂) | 2.02 | - | - |
| Celite® | - | - | - |
Procedure:
-
In a hydrogenation vessel, dissolve 2-Chloro-4-(isopentyloxy)-1-nitrobenzene (10.0 g, 0.0410 mol) in 100 mL of ethanol.
-
Carefully add 10% Pd/C (0.5 g) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield this compound as a solid or oil, which may be further purified by recrystallization or chromatography if necessary.
Expected Yield: >95%.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-4-(isopentyloxy)-1-nitrobenzene | 243.70 | 10.0 g | 0.0410 |
| Iron powder (Fe) | 55.85 | 6.9 g | 0.123 |
| Ammonium chloride (NH₄Cl) | 53.49 | 6.6 g | 0.123 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 25 mL | - |
| Ethyl acetate | 88.11 | 150 mL | - |
| Sodium bicarbonate (sat. soln.) | 84.01 | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 2-Chloro-4-(isopentyloxy)-1-nitrobenzene (10.0 g, 0.0410 mol), iron powder (6.9 g, 0.123 mol), and ammonium chloride (6.6 g, 0.123 mol).
-
Add a mixture of ethanol (100 mL) and water (25 mL).
-
Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® while hot to remove the iron salts. Wash the filter cake with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then with saturated sodium bicarbonate solution (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Expected Yield: 80-90%.
Visualized Experimental Workflow
Caption: Synthetic pathway for this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Isoamyl bromide is a lachrymator and should be handled with care.
-
Catalytic hydrogenation with Pd/C and hydrogen gas should be performed with appropriate safety measures and equipment to mitigate the risk of fire or explosion.
-
The reduction with iron is exothermic; ensure adequate cooling is available.
Disclaimer: This protocol is intended for use by trained chemical professionals. All procedures should be carried out with appropriate safety precautions. The author assumes no liability for any damages or injuries resulting from the use of this information.
Application Notes and Protocols for the Williamson Ether Synthesis of 3-Chloro-4-(isopentyloxy)aniline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and a comprehensive two-step experimental protocol for the synthesis of 3-Chloro-4-(isopentyloxy)aniline. The synthesis involves an initial Williamson ether synthesis to form 1-chloro-2-(isopentyloxy)-4-nitrobenzene, followed by the reduction of the nitro group to yield the target aniline. This methodology is presented as a robust and reliable route based on established procedures for structurally analogous compounds. Included are key reaction parameters, purification techniques, and characterization data. Additionally, potential applications of the target molecule in medicinal chemistry and materials science are discussed based on the known utility of related chloroaniline derivatives.
Introduction
This compound is a substituted aniline derivative of interest in medicinal chemistry and organic synthesis. Its structural motifs, including the chloro, ether, and aniline functionalities, make it a versatile building block for the synthesis of more complex molecules, such as pharmaceutical ingredients and agrochemicals. Chloro-substituted anilines are known intermediates in the manufacturing of various bioactive compounds.[1][2] The Williamson ether synthesis is a classical and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[3]
This document outlines a two-step synthetic pathway to this compound. A direct Williamson ether synthesis on 3-chloro-4-hydroxyaniline is often challenging due to the nucleophilicity of the aniline nitrogen, which can lead to undesired side reactions. Therefore, a more controlled and higher-yielding approach involves the etherification of a precursor where the amino group is protected, in this case, as a nitro group. The subsequent reduction of the nitro group affords the desired aniline. This method is analogous to established syntheses of similar compounds, such as 3-chloro-4-(3-fluorobenzyloxy)aniline.[4][5]
Reaction Scheme
The overall two-step synthesis of this compound is depicted below:
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Williamson Ether Synthesis of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene
This protocol is adapted from the synthesis of analogous nitro-ether compounds.[4][6]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Chloro-4-nitrophenol | 173.56 | 10.0 g | 57.6 |
| Isopentyl bromide | 151.04 | 9.5 g | 62.8 |
| Potassium carbonate (K₂CO₃) | 138.21 | 11.9 g | 86.4 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-4-nitrophenol (10.0 g, 57.6 mmol) and N,N-dimethylformamide (DMF, 100 mL).
-
Stir the mixture at room temperature until the phenol is completely dissolved.
-
Add potassium carbonate (11.9 g, 86.4 mmol) to the solution.
-
Add isopentyl bromide (9.5 g, 62.8 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water with stirring.
-
A yellow solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol or isopropanol to obtain pure 1-chloro-2-(isopentyloxy)-4-nitrobenzene.
-
Dry the purified product under vacuum.
Expected Outcome: A pale yellow crystalline solid.
Step 2: Reduction of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene to this compound
This protocol is based on the reduction of similar nitro-aromatic compounds.[5][6]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-Chloro-2-(isopentyloxy)-4-nitrobenzene | 243.69 | 10.0 g | 41.0 |
| Iron powder (Fe) | 55.85 | 11.4 g | 204.2 |
| Ammonium chloride (NH₄Cl) | 53.49 | 11.0 g | 205.6 |
| Ethanol (EtOH) | - | 150 mL | - |
| Water (H₂O) | - | 50 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a mixture of ethanol (150 mL) and water (50 mL).
-
Add 1-chloro-2-(isopentyloxy)-4-nitrobenzene (10.0 g, 41.0 mmol), iron powder (11.4 g, 204.2 mmol), and ammonium chloride (11.0 g, 205.6 mmol) to the solvent mixture.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron residues. Wash the Celite pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Expected Outcome: A light brown oil or low-melting solid.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Step 1: Etherification | Step 2: Reduction |
| Starting Material | 3-Chloro-4-nitrophenol | 1-Chloro-2-(isopentyloxy)-4-nitrobenzene |
| Key Reagents | Isopentyl bromide, K₂CO₃ | Fe, NH₄Cl |
| Solvent | DMF | Ethanol/Water |
| Temperature | 80-90 °C | Reflux (80-85 °C) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Purification Method | Recrystallization (Ethanol/Isopropanol) | Column Chromatography (Silica, Hexane/EtOAc) |
| Expected Yield | 85-95% | 80-90% |
| Product Appearance | Pale yellow crystalline solid | Light brown oil or low-melting solid |
Table 2: Characterization Data for this compound
| Analysis | Predicted Data |
| Molecular Formula | C₁₁H₁₆ClNO |
| Molecular Weight | 213.70 g/mol |
| ¹H NMR (CDCl₃, ppm) | δ 6.90-7.10 (m, 2H, Ar-H), 6.70-6.80 (m, 1H, Ar-H), 3.90 (t, 2H, O-CH₂), 3.60 (br s, 2H, NH₂), 1.70-1.90 (m, 1H, CH), 1.55-1.70 (q, 2H, CH₂), 0.95 (d, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 145.0, 142.0, 122.0, 118.0, 115.0, 114.0, 68.0, 38.0, 25.0, 22.5 |
| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch), 2960-2850 (C-H stretch), 1620 (N-H bend), 1500 (C=C stretch), 1250 (C-O stretch), 800 (C-Cl stretch) |
| Mass Spec (EI) | m/z (%): 213 (M⁺), 143, 128 |
Visualizations
Williamson Ether Synthesis Mechanism
Caption: Mechanism of the Williamson ether synthesis step.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
Application Notes
This compound is a valuable intermediate for the synthesis of a variety of target molecules in different fields of research and development.
-
Pharmaceutical Drug Development: Substituted anilines are core structures in numerous pharmaceuticals. This compound can serve as a starting material for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other therapeutic agents. For instance, the structurally related 3-chloro-4-(3-fluorobenzyloxy)aniline is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in cancer therapy.[5] The isopentyl ether moiety can modulate the lipophilicity and metabolic stability of potential drug candidates.
-
Agrochemicals: Chloroaniline derivatives are utilized in the production of herbicides, insecticides, and fungicides.[1] The specific substitution pattern of this compound could be explored for the development of new agrochemicals with potentially improved efficacy and selectivity.
-
Organic Synthesis and Materials Science: The aniline functionality can be readily diazotized and converted into a wide range of other functional groups, making this compound a versatile building block in organic synthesis. It can also be used in the synthesis of azo dyes and pigments.
Future Research Directions:
-
Exploration of Biological Activity: The compound itself could be screened for various biological activities, such as antimicrobial, antifungal, or anticancer properties. A hybrid molecule of artesunate and 3-chloro-4-(4-chlorophenoxy)aniline has shown promising antimalarial activity.[7]
-
Derivatization and SAR Studies: Synthesis of a library of derivatives by modifying the aniline group (e.g., through acylation, alkylation, or sulfonylation) can lead to the discovery of new compounds with interesting structure-activity relationships (SAR).
-
Polymer Chemistry: Anilines can be used as monomers in the synthesis of conducting polymers and other advanced materials. The properties of polymers derived from this specific aniline could be investigated.
References
- 1. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
- 2. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene | 443882-99-3 [chemicalbook.com]
- 5. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]
- 6. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reduction of 3-Chloro-4-(isopentyloxy)nitrobenzene to the Aniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical reduction of 3-chloro-4-(isopentyloxy)nitrobenzene to the corresponding aniline, 3-chloro-4-(isopentyloxy)aniline. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols provided are based on established and reliable methods for the reduction of aromatic nitro compounds.
Introduction
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis. The resulting anilines are versatile building blocks, particularly in the pharmaceutical industry, where they serve as precursors to a wide array of complex molecules. The target molecule of this protocol, this compound, is a valuable intermediate. This document outlines a robust and high-yielding protocol using iron powder in an acidic medium, a method widely recognized for its efficiency and scalability.
Reaction Scheme
Caption: General reaction scheme for the reduction.
Comparative Analysis of Reduction Methods
Several methods are available for the reduction of nitroarenes. A comparative summary of common methods is presented below, with the iron/acid system being the focus of the detailed protocol due to its high efficiency for similar substrates.[1]
| Method | Reducing Agent(s) | Typical Yield (%) | Notes |
| Béchamp Reduction | Fe / HCl or Fe / Acetic Acid | 90-95% | Cost-effective and efficient. The reaction with HCl can be self-sustaining as the FeCl2 formed is hydrolyzed, regenerating HCl.[1] |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | >90% | High yielding and clean, but requires specialized high-pressure equipment and careful handling of flammable H₂ gas. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | 85-95% | Avoids the use of high-pressure hydrogen gas. |
| Metal Hydride Reduction | LiAlH₄ or NaBH₄ | Variable | Generally not suitable for simple nitroarene reduction due to potential side reactions and the need for anhydrous conditions. |
| Stannous Chloride Reduction | SnCl₂ / HCl | ~50% | Effective but can be lower yielding and generates tin-based waste products.[1] |
Detailed Experimental Protocol: Iron/Acetic Acid Reduction
This protocol is adapted from a high-yielding procedure for a structurally similar substrate, 3-chloro-4-(4'-chlorophenoxy)nitrobenzene.[1]
Materials:
-
3-chloro-4-(isopentyloxy)nitrobenzene
-
Iron powder, fine mesh
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Ethyl Acetate (EtOAc)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite (optional, for filtration)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-4-(isopentyloxy)nitrobenzene (1.0 eq), ethanol, and water. A common solvent ratio is 3:1 EtOH/H₂O.[1]
-
Addition of Reagents: To the stirred solution, add iron powder (approximately 3.5 eq) followed by the slow addition of glacial acetic acid (approximately 3.9 eq).[1] The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2-3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture to pH 7-8 by the dropwise addition of a 1 M NaOH solution.[1]
-
Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate or chloroform.[1]
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate or chloroform (3 x volume of the aqueous layer).[1]
-
-
Isolation and Purification:
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
If necessary, the crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the reduction.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The addition of acetic acid to the iron powder and nitroarene may be exothermic; control the rate of addition.
-
Handle all organic solvents and reagents with care.
Characterization of this compound
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the amine functional group (N-H stretching) and the disappearance of the nitro group (N-O stretching).
-
Melting Point Analysis: To assess the purity of the solid product.
This comprehensive guide provides a robust starting point for researchers engaged in the synthesis of this compound. The provided protocol, based on a closely related and high-yielding transformation, offers a reliable method for obtaining this valuable chemical intermediate.
References
Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Chloro-4-(isopentyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed experimental protocol for the synthesis of azo dyes utilizing 3-Chloro-4-(isopentyloxy)aniline as the diazo component. Azo dyes are a significant class of organic colorants widely used in various industrial applications, including textiles, printing, and imaging. The specific substituents on the aromatic rings of the azo dye molecule determine its color, fastness, and other properties. The use of this compound allows for the introduction of a chloro and an isopentyloxy group, which can impart unique characteristics to the resulting dye.
The synthesis of azo dyes is a well-established two-step process:
-
Diazotization: The primary aromatic amine, in this case, this compound, is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium at low temperatures (0-5 °C).
-
Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine, to form the stable azo dye.
The choice of the coupling component is crucial as it significantly influences the final color of the dye.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of an azo dye using this compound. This protocol should be adapted and optimized by the researcher based on the specific coupling component used and the desired properties of the final product.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Coupling agent (e.g., 2-naphthol, phenol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Sodium chloride (NaCl)
-
Ethanol or other suitable recrystallization solvent
-
Ice
-
Distilled water
Equipment:
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper or pH meter
-
Standard laboratory glassware
Protocol 1: Synthesis of an Azo Dye from this compound and 2-Naphthol
This protocol describes the synthesis of a representative azo dye by coupling the diazonium salt of this compound with 2-naphthol.
Step 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change. The reaction is typically complete within 15-30 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of sulfamic acid to quench the excess nitrous acid. Keep the diazonium salt solution in the ice bath for immediate use in the next step.
Step 2: Azo Coupling with 2-Naphthol
-
In a separate 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.
-
Adjust the pH of the solution to be slightly acidic (pH 5-6) by the slow addition of dilute hydrochloric acid. This helps in the complete precipitation of the dye.
-
Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any unreacted salts and other water-soluble impurities. A final wash with a small amount of cold ethanol can aid in drying.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Step 3: Purification
-
The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol, acetic acid, or a solvent mixture. The choice of solvent will depend on the solubility of the specific dye.
-
Dissolve the crude dye in a minimum amount of the hot solvent, filter the hot solution to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Data Presentation
Researchers should meticulously record all experimental data. The following table provides a template for summarizing the quantitative results of the azo dye synthesis.
| Experiment ID | Starting Material (Aniline) | Coupling Component | Molar Ratio (Aniline:Coupling) | Reaction Conditions | Yield (%) | Color | Melting Point (°C) | λmax (nm) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| This compound | |||||||||
Visualizations
The following diagrams illustrate the key processes in the synthesis of azo dyes from this compound.
Application of 3-Chloro-4-(isopentyloxy)aniline in Agrochemical Research: A Review of Potential Uses and Synthetic Strategies
For Immediate Release
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract
3-Chloro-4-(isopentyloxy)aniline is a substituted aniline that, based on the known applications of structurally similar molecules, holds potential as a key intermediate in the synthesis of novel agrochemicals. While direct research on the herbicidal or fungicidal properties of this compound is not extensively documented in publicly available literature, the chemical functionalities it possesses—a chlorinated aniline core with an alkoxy group—are prevalent in a variety of active agrochemical compounds. This document outlines the potential applications of this compound in agrochemical research by drawing parallels with analogous compounds. It provides detailed hypothetical protocols for the synthesis of derivative compounds and proposes workflows for screening their biological activity.
Introduction: The Role of Substituted Anilines in Agrochemicals
Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of agrochemicals, including herbicides and fungicides. The nature and position of substituents on the aniline ring are critical in determining the biological activity, selectivity, and environmental fate of the final product. The chloro and alkoxy substituents, as found in this compound, are frequently incorporated into the design of modern pesticides to enhance their efficacy and modulate their physical properties. For instance, 3-chloro-4-methylaniline is a known precursor to important herbicides.
Potential Agrochemical Applications
Based on structure-activity relationships of existing agrochemicals, this compound could serve as a valuable intermediate for the development of:
-
Herbicides: The aniline moiety can be readily converted into ureas, amides, or carbamates, which are common functional groups in herbicides that inhibit photosystem II or amino acid biosynthesis. The isopentyloxy group may influence the compound's lipophilicity, thereby affecting its uptake and translocation within the target weed species.
-
Fungicides: Anilide fungicides are a well-established class of agrochemicals. The core structure of this compound could be elaborated to synthesize anilide derivatives that disrupt fungal cell division or respiration. Salicylanilides, for example, are known for their potent antifungal and antibacterial properties.[1]
Hypothetical Synthesis Protocols
The following protocols describe the synthesis of potential agrochemical candidates starting from this compound. These are illustrative and based on standard organic chemistry transformations.
Synthesis of a Phenylurea Herbicide Candidate
This protocol outlines the synthesis of a hypothetical phenylurea herbicide.
Table 1: Reagents for Phenylurea Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| This compound | 213.71 | 10 | 2.14 g |
| N,N-Dimethylcarbamoyl chloride | 107.54 | 12 | 1.29 g |
| Triethylamine | 101.19 | 15 | 2.1 mL |
| Dichloromethane (solvent) | - | - | 50 mL |
Protocol:
-
Dissolve this compound (10 mmol) in 50 mL of dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (15 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-dimethylcarbamoyl chloride (12 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Synthesis of a Phenylurea Herbicide
Synthesis of a Salicylanilide Fungicide Candidate
This protocol details the synthesis of a hypothetical salicylanilide fungicide.
Table 2: Reagents for Salicylanilide Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Amount |
| This compound | 213.71 | 10 | 2.14 g |
| Salicyloyl chloride | 156.57 | 11 | 1.72 g |
| Pyridine | 79.10 | 12 | 0.97 mL |
| Toluene (solvent) | - | - | 50 mL |
Protocol:
-
Dissolve this compound (10 mmol) and pyridine (12 mmol) in 50 mL of toluene in a round-bottom flask.
-
Heat the mixture to 80 °C with stirring.
-
Add a solution of salicyloyl chloride (11 mmol) in 10 mL of toluene dropwise.
-
Maintain the reaction at 80 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and filter to remove pyridinium hydrochloride.
-
Wash the filtrate with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Recrystallize the solid residue from ethanol to obtain the pure salicylanilide.
DOT Diagram: Synthesis of a Salicylanilide Fungicide
Proposed Agrochemical Screening Workflow
Once synthesized, the derivative compounds would undergo a series of biological assays to determine their potential as agrochemicals.
DOT Diagram: Agrochemical Screening Workflow
Conclusion
While direct applications of this compound in agrochemical research are not prominently reported, its chemical structure suggests it is a viable starting material for the synthesis of novel herbicides and fungicides. The provided synthetic protocols and screening workflows serve as a foundational guide for researchers to explore the potential of this and other substituted anilines in the discovery of new crop protection agents. Further research is warranted to synthesize and evaluate the biological activities of derivatives of this compound.
References
Application Notes: 3-Chloro-4-(isopentyloxy)aniline as a Versatile Building Block for Kinase Inhibitors
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The substituted aniline scaffold is a prevalent feature in many approved and investigational kinase inhibitors, serving as a key pharmacophore that often interacts with the hinge region of the kinase ATP-binding site.
This document provides detailed application notes and protocols for the use of 3-Chloro-4-(isopentyloxy)aniline as a building block in the synthesis of potent and selective kinase inhibitors. The unique combination of the 3-chloro and 4-isopentyloxy substituents on the aniline ring offers a favorable balance of electronic and steric properties, making it an attractive starting material for targeting various kinase families, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Rationale for Use
The 3-chloro-4-(alkoxy)aniline moiety is a well-established pharmacophore in numerous kinase inhibitors. The 3-chloro group often enhances binding affinity through favorable interactions within the ATP-binding pocket. The 4-alkoxy group can be tailored to modulate potency, selectivity, and pharmacokinetic properties. The isopentyloxy group, in particular, provides a moderately sized, lipophilic chain that can access hydrophobic pockets within the kinase domain, potentially leading to enhanced potency and selectivity.
Representative Application: Synthesis of a Quinazoline-Based EGFR Inhibitor
To illustrate the utility of this compound, we describe its application in the synthesis of a representative anilinoquinazoline-based inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer (NSCLC).
Hypothetical Target Compound:
-
Systematic Name: N-(3-chloro-4-(isopentyloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine
-
Internal ID: KIN-ISO-101
Quantitative Data Summary
The following tables summarize the in vitro activity of the hypothetical kinase inhibitor KIN-ISO-101, synthesized using this compound.
Table 1: Kinase Inhibitory Activity of KIN-ISO-101
| Kinase Target | IC50 (nM) |
| EGFR (wild-type) | 15 |
| EGFR (L858R mutant) | 8 |
| EGFR (T790M mutant) | 50 |
| VEGFR2 (KDR) | > 1000 |
| HER2 (ErbB2) | 250 |
Table 2: Antiproliferative Activity of KIN-ISO-101
| Cell Line | Cancer Type | EGFR Status | GI50 (µM) |
| A431 | Epidermoid Carcinoma | Wild-type (overexpressed) | 0.1 |
| NCI-H1975 | NSCLC | L858R/T790M mutant | 0.5 |
| MCF-7 | Breast Adenocarcinoma | Low EGFR expression | > 10 |
Experimental Protocols
Protocol 1: Synthesis of N-(3-chloro-4-(isopentyloxy)phenyl)-6,7-dimethoxyquinazolin-4-amine (KIN-ISO-101)
This protocol is adapted from established procedures for the synthesis of anilinoquinazoline kinase inhibitors.
Materials:
-
4-Chloro-6,7-dimethoxyquinazoline
-
This compound
-
Isopropanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product, KIN-ISO-101.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (EGFR)
This protocol describes a general method for determining the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
KIN-ISO-101 (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of KIN-ISO-101 in DMSO.
-
In a 96-well plate, add the assay buffer, the poly(Glu, Tyr) substrate, and the diluted test compound.
-
Add the recombinant EGFR kinase to initiate the reaction, except in the negative control wells.
-
Add ATP to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow
Caption: Workflow for Synthesis and Evaluation of KIN-ISO-101.
Logical Relationship
Caption: Structure-Activity Relationship Logic.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its inherent structural features provide a solid foundation for developing potent and selective inhibitors against therapeutically relevant kinases such as EGFR. The provided protocols and data serve as a guide for researchers in the field of drug discovery to harness the potential of this promising chemical moiety. Further exploration of different kinase scaffolds in combination with this aniline derivative is warranted and may lead to the discovery of next-generation targeted therapies.
Topic: Protocol for the Purification of 3-Chloro-4-(isopentyloxy)aniline by Column Chromatography
An Application Note for the Purification of 3-Chloro-4-(isopentyloxy)aniline
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This application note provides a comprehensive protocol for the purification of this compound using column chromatography. The methodology is designed to be a robust starting point for researchers requiring a high-purity sample of the target compound. This document outlines the necessary materials, a step-by-step procedure from solvent system selection to product isolation, critical safety and handling precautions, and a summary of the compound's relevant physicochemical properties.
Introduction
This compound is a substituted aniline derivative that serves as a potential intermediate in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals. As with many multi-step syntheses, the crude product often contains unreacted starting materials, by-products, and other impurities. Column chromatography is a fundamental and widely used purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3] This protocol details the application of normal-phase column chromatography for the effective isolation of this compound.
Physicochemical Properties
Understanding the properties of the target compound is essential for developing a successful purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆ClNO | [4] |
| Molecular Weight | 213.71 g/mol | [4] |
| Predicted Boiling Point | 321.9 ± 22.0 °C | [5][6] |
| Predicted Density | 1.101 ± 0.06 g/cm³ | [5][6] |
| Predicted pKa | 4.17 ± 0.10 | [5] |
Safety and Handling
Substituted anilines require careful handling due to their potential toxicity. Adherence to safety protocols is mandatory.
-
General Hazards: Anilines are often toxic if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[7][8][9] They may also cause an allergic skin reaction.[7][9]
-
Environmental Hazards: This class of compounds can be toxic to aquatic organisms.[7][10] Do not allow the chemical to enter drains or water courses.[7][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[7][10][11] Work should be conducted in a well-ventilated chemical fume hood. If ventilation is inadequate, an approved respirator is necessary.[7][8]
-
Handling: Avoid all personal contact, including the inhalation of dust or mists.[7][11] Wash hands and any exposed skin thoroughly after handling.[7][10][11]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8] Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][8] The compound may darken during storage and should be kept from light and air; storage under nitrogen is recommended.[7][10]
Experimental Protocol
This protocol employs normal-phase flash column chromatography, using silica gel as the stationary phase.
Materials and Equipment
-
Stationary Phase: Silica gel, flash grade (e.g., 230-400 mesh).
-
Mobile Phase Solvents: Reagent-grade hexanes (or petroleum ether) and ethyl acetate.
-
Apparatus: Glass chromatography column, collection test tubes or flasks, TLC plates (silica gel 60 F254), TLC developing chamber, UV lamp (254 nm), rotary evaporator, and standard laboratory glassware.
Procedure
Step 1: Determination of Eluent System by Thin-Layer Chromatography (TLC) The first step is to identify a suitable mobile phase that provides good separation of the target compound from impurities.[1][12]
-
Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 95:5, 90:10, 80:20).
-
Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the crude mixture onto separate TLC plates and develop them in the prepared eluent systems.
-
Visualize the plates under a UV lamp. The ideal solvent system will show the target compound with a Retention Factor (Rƒ) value between 0.25 and 0.35, well-separated from other spots.
Step 2: Column Packing (Wet Method)
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level meets the top of the sand layer.
Step 3: Sample Loading (Dry Loading Method) Dry loading is often preferred as it can lead to better separation efficiency.[3]
-
Dissolve the crude this compound in a minimum amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Gently and evenly add this powder to the top of the packed column.
-
Carefully add another thin layer of sand on top of the sample layer.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (if performing flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes or flasks as the solvent elutes from the column.
-
If necessary, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (i.e., increasing the percentage of ethyl acetate) to elute more polar compounds.[1]
Step 5: Fraction Analysis
-
Monitor the collected fractions by TLC to determine their composition.
-
Spot every few fractions onto a single TLC plate, alongside a spot of the original crude mixture.
-
Identify the fractions that contain the pure desired product.
Step 6: Product Isolation
-
Combine all fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting product under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, IR).
Data Summary
The following table outlines the recommended parameters for the purification protocol.
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes / Ethyl Acetate |
| Elution Mode | Isocratic or Gradient (starting with low polarity) |
| Optimal Rƒ (TLC) | ~0.25 - 0.35 |
| Sample Loading | Dry Loading |
| Fraction Monitoring | Thin-Layer Chromatography with UV (254 nm) visualization |
Workflow Diagram
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. longdom.org [longdom.org]
- 3. chromtech.com [chromtech.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS#: 5211-06-3 [amp.chemicalbook.com]
- 6. This compound | 5211-06-3 [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. aarti-industries.com [aarti-industries.com]
- 10. ICSC 0130 - 3-CHLOROANILINE [chemicalsafety.ilo.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 3-Chloro-4-(isopentyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of analytical methods for the characterization of 3-Chloro-4-(isopentyloxy)aniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the methodologies presented here are based on established protocols for structurally related compounds, such as other halogenated anilines. These notes are intended to serve as a detailed guide for researchers, scientists, and drug development professionals, offering adaptable starting points for method development and validation. The described techniques include chromatographic separation (HPLC, GC-MS), spectroscopic analysis (NMR, FTIR), and thermal analysis (DSC, TGA).
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is generally suitable.
Experimental Protocol (Adapted from similar primary aromatic amines[1][2])
-
Instrumentation: A standard HPLC system equipped with a UV detector is appropriate.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be effective. A starting gradient could be 30% acetonitrile, increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the exact gradient, but expected to be in the mid-to-late part of the chromatogram due to the isopentoxy group. |
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For aniline derivatives, derivatization is sometimes employed to improve chromatographic performance, though it may not be strictly necessary for this compound.
Experimental Protocol (Adapted from EPA Method 8131 for aniline derivatives[3])
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1 mL/min |
| Oven Program | 100°C (2 min) to 280°C at 15°C/min, hold 5 min |
| Ionization | EI, 70 eV |
| Expected Fragmentation | The mass spectrum would be expected to show a molecular ion peak and characteristic fragments corresponding to the loss of the isopentoxy group and other fragments of the aniline ring. |
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Spectroscopic Methods
Spectroscopic methods are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol (General procedure)
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons.
-
Expected ¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~6.8-7.2 | m | 3H | Aromatic protons |
| ~3.9 | t | 2H | -O-CH₂- |
| ~3.5 | br s | 2H | -NH₂ |
| ~1.8 | m | 1H | -CH(CH₃)₂ |
| ~1.6 | q | 2H | -CH₂-CH(CH₃)₂ |
| ~0.9 | d | 6H | -CH(CH₃)₂ |
Logical Relationship of NMR Signals
Caption: Predicted NMR proton correlations for the isopentoxy group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a thin disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Measurement: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Expected FTIR Absorption Bands (Adapted from similar aniline and ether compounds[4][5])
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium | N-H stretching (asymmetric and symmetric) |
| 3000-2850 | Medium | C-H stretching (aliphatic) |
| 1620-1580 | Strong | C=C stretching (aromatic) |
| 1510-1450 | Strong | N-H bending |
| 1250-1200 | Strong | C-O stretching (aryl ether) |
| 1100-1000 | Strong | C-N stretching |
| 850-750 | Strong | C-H bending (out-of-plane, aromatic) |
| 750-700 | Medium | C-Cl stretching |
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting point and decomposition temperature.
Differential Scanning Calorimetry (DSC)
Experimental Protocol
-
Instrumentation: A DSC instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Typically from room temperature to a temperature above the expected melting point (e.g., 25 °C to 200 °C).
-
Atmosphere: Nitrogen purge at 50 mL/min.
Thermogravimetric Analysis (TGA)
Experimental Protocol
-
Instrumentation: A TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Typically from room temperature to a high temperature to ensure complete decomposition (e.g., 25 °C to 600 °C).
-
Atmosphere: Nitrogen or air purge at 50 mL/min.
Data Presentation for Thermal Analysis
| Analysis | Parameter | Expected Result |
| DSC | Melting Point (Tₘ) | A sharp endothermic peak corresponding to the melting of the crystalline solid. The exact temperature is not available in the literature. |
| TGA | Decomposition Temperature (Tₔ) | Onset of weight loss, indicating thermal decomposition. Aniline derivatives typically show decomposition above 200 °C. |
Logical Flow of Thermal Events
Caption: Sequence of thermal events for this compound upon heating.
Synthesis
A representative synthesis for a structurally similar compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, is described in the patent literature[6]. A plausible synthesis for this compound would involve the reaction of 3-chloro-4-nitrophenol with an isopentyl halide, followed by reduction of the nitro group.
Disclaimer: The provided protocols are intended as a starting point for method development and are based on the analysis of structurally similar compounds. Optimization of these methods for this compound will be necessary to achieve optimal results. All work should be conducted in a qualified laboratory with appropriate safety precautions.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents [patents.google.com]
Application Note: 1H and 13C NMR Analysis of 3-Chloro-4-(isopentyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the structural elucidation of 3-Chloro-4-(isopentyloxy)aniline using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The document outlines the experimental procedure for sample preparation and data acquisition. Predicted 1H and 13C NMR data, including chemical shifts, coupling constants, and signal assignments, are presented in a clear, tabular format to serve as a reference for researchers working with this or structurally related compounds. A logical workflow of the entire analytical process is visualized to guide the user through the experimental stages.
Introduction
This compound is a substituted aniline derivative. The structural confirmation and purity assessment of such molecules are critical in drug discovery and development. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds. This note describes the application of 1H and 13C NMR for the comprehensive analysis of this compound.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1 | ~ 6.85 | d | ~ 2.5 | H-2 |
| 2 | ~ 6.65 | dd | ~ 8.5, 2.5 | H-6 |
| 3 | ~ 6.75 | d | ~ 8.5 | H-5 |
| 4 | ~ 3.90 | t | ~ 6.5 | -OCH₂- |
| 5 | ~ 1.80 | m | -CH₂-CH(CH₃)₂ | |
| 6 | ~ 1.00 | d | ~ 6.6 | -CH(CH₃)₂ |
| 7 | ~ 3.70 | br s | -NH₂ |
Predicted ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~ 145.0 | C-4 |
| 2 | ~ 140.0 | C-1 |
| 3 | ~ 123.0 | C-3 |
| 4 | ~ 116.0 | C-5 |
| 5 | ~ 115.5 | C-2 |
| 6 | ~ 114.0 | C-6 |
| 7 | ~ 68.0 | -OCH₂- |
| 8 | ~ 38.0 | -CH₂-CH(CH₃)₂ |
| 9 | ~ 25.0 | -CH(CH₃)₂ |
| 10 | ~ 22.5 | -CH(CH₃)₂ |
Experimental Protocol
This section details the procedure for acquiring high-quality 1H and 13C NMR spectra of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes
-
Pipettes and pipette bulbs
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation
-
Weigh approximately 10-20 mg of the this compound sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[1]
-
Cap the vial and gently vortex until the sample is completely dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring no solid particles are transferred. The solution should be clear.[2]
-
Cap the NMR tube securely.
NMR Data Acquisition
-
Insert the prepared NMR tube into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
-
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H) or the solvent carbon signal (δ = 77.16 ppm for ¹³C).
Data Interpretation Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the 1H and 13C NMR analysis of this compound. The presented protocols and predicted spectral data serve as a valuable resource for the structural characterization of this compound and its analogs in a research and development setting. Adherence to the outlined procedures will facilitate the acquisition of high-quality, reproducible NMR data, enabling confident structural confirmation.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-4-(isopentyloxy)aniline
Introduction
3-Chloro-4-(isopentyloxy)aniline is a chemical intermediate of interest in the development of pharmaceutical compounds. Understanding its molecular structure and fragmentation behavior under mass spectrometry (MS) is crucial for its identification, characterization, and quality control during synthesis and formulation. This application note provides a detailed protocol for the analysis of this compound using mass spectrometry and discusses its expected fragmentation pattern based on established principles and data from structurally related compounds. The information presented here is intended to guide researchers, scientists, and drug development professionals in their analytical workflows.
Experimental Protocol
This section outlines a general procedure for acquiring the mass spectrum of this compound. The specific parameters may be adjusted based on the instrument used.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
2. Instrumentation and Analysis
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electron Ionization (EI) is a common technique for the analysis of relatively volatile and thermally stable small molecules. Electrospray Ionization (ESI) may also be used, particularly for LC-MS applications.
-
EI-MS Parameters:
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
-
Data Acquisition: Acquire data in full scan mode to obtain a comprehensive fragmentation pattern.
3. Data Analysis
-
Identify the molecular ion peak (M+).
-
Characterize the major fragment ions and propose their structures.
-
Utilize isotopic pattern analysis to confirm the presence of chlorine. The characteristic M+ and M+2 peaks with an approximate 3:1 ratio are indicative of a single chlorine atom.[1]
Predicted Fragmentation Pattern
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the isopentyl ether linkage and fragmentation of the aniline core.
A proposed fragmentation pathway is illustrated in the diagram below. The molecular ion (m/z 229/231) can undergo alpha-cleavage at the ether oxygen, leading to the loss of an isopentyl radical and the formation of a stable phenoxy cation. Further fragmentation can occur through the loss of the chlorine atom or other neutral losses.
Caption: Proposed electron ionization fragmentation pathway for this compound.
Data Presentation
The following table summarizes the expected major ions in the mass spectrum of this compound. The relative abundance is a prediction based on the stability of the resulting ions and fragmentation patterns of similar molecules.
| m/z (Nominal) | Proposed Ion Structure | Formula | Calculated m/z | Relative Abundance | Notes |
| 229/231 | [M]+• (Molecular Ion) | C11H16ClNO | 229.0920 / 231.0891 | Moderate | Isotopic pattern for one chlorine atom (3:1 ratio). |
| 172/174 | [M - C4H9]+ | C7H7ClNO | 172.0216 / 174.0187 | High | Result of benzylic cleavage of the isopentyl group. |
| 126/128 | [M - C5H11O]+ | C6H5ClN | 126.0111 / 128.0081 | Moderate | Loss of the entire isopentyloxy group. |
| 194 | [M - Cl]+ | C11H16NO | 194.1232 | Low | Loss of a chlorine radical. |
Discussion
The predicted fragmentation pattern is consistent with the general principles of mass spectrometry for aromatic ethers and halogenated compounds. The most significant fragmentation is expected to be the cleavage of the C-C bond beta to the ether oxygen, resulting in a stable resonance-stabilized cation at m/z 172/174. This is a common pathway for alkyl aryl ethers. The presence of the chlorine isotope pattern in the molecular ion and chlorine-containing fragments is a key diagnostic feature for the identification of this compound. The fragmentation of the aniline core itself is less favored but may contribute to minor peaks in the spectrum. For instance, the fragmentation of m-chloroaniline often involves the loss of HCN.[2]
Conclusion
This application note provides a framework for the mass spectrometric analysis of this compound. The detailed protocol and predicted fragmentation pattern will aid researchers in the identification and structural elucidation of this compound. The provided data serves as a reference for method development and routine analysis in pharmaceutical and chemical research settings.
References
Application Notes: Solid-Phase Synthesis of Substituted Amides from 3-Chloro-4-(isopentyloxy)aniline
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid generation of large, diverse libraries of small molecules for high-throughput screening.[1] Substituted anilines are valuable building blocks in medicinal chemistry, forming the core of many biologically active compounds. 3-Chloro-4-(isopentyloxy)aniline is a promising scaffold for the generation of novel compound libraries due to its specific substitution pattern, which allows for the exploration of chemical space around a privileged core structure. The chloro and isopentyloxy groups provide distinct lipophilic and electronic properties that can be exploited to modulate the pharmacological activity of the resulting compounds.
This application note details a protocol for the use of this compound in the solid-phase synthesis of a library of N-acyl derivatives. The methodology employs a reductive amination strategy to immobilize the aniline onto a solid support, followed by acylation with a diverse set of carboxylic acids and subsequent cleavage to yield the final products.[2] This approach is amenable to automation and parallel synthesis, making it ideal for the construction of combinatorial libraries.[3]
Core Application: Synthesis of a Diverse Amide Library
The primary application of this compound in solid-phase synthesis is as a scaffold for the creation of libraries of substituted amides. The general workflow involves the initial attachment of the aniline to a resin, followed by diversification through acylation, and finally, cleavage from the solid support to yield the desired products in solution for biological screening.
Experimental Protocols
Materials and Equipment
-
This compound
-
Formyldimethoxyphenyl (FDMP) resin (or similar aldehyde-functionalized resin)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1% Acetic acid in N,N-Dimethylformamide (DMF)
-
A diverse set of carboxylic acids (R-COOH)
-
O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessels
-
Shaker or vortexer
-
Filtration apparatus for washing the resin
-
High-Performance Liquid Chromatography (HPLC) for analysis
-
Mass Spectrometry (MS) for analysis
Protocol 1: Immobilization of this compound on FDMP Resin
-
Resin Swelling: Swell the FDMP resin (1.0 g, 1.0 mmol/g loading capacity) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Reductive Amination:
-
Drain the DMF from the swollen resin.
-
Add a solution of this compound (3 equivalents, 3.0 mmol) in 1% acetic acid in DMF (10 mL).
-
Add sodium triacetoxyborohydride (3 equivalents, 3.0 mmol) to the suspension.
-
Shake the reaction mixture at room temperature for 12-16 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
-
Loading Determination (Optional): The loading of the aniline on the resin can be determined by cleaving a small amount of the resin with TFA and quantifying the released aniline by HPLC.
Protocol 2: Acylation of Resin-Bound Aniline
-
Resin Swelling: Swell the aniline-bound resin (from Protocol 1) in DMF (10 mL) for 1 hour.
-
Acylation Reaction:
-
In a separate vial, pre-activate the carboxylic acid (3 equivalents) with HCTU (3 equivalents) and DIPEA (6 equivalents) in DMF (5 mL) for 15 minutes.
-
Drain the DMF from the swollen resin.
-
Add the pre-activated carboxylic acid solution to the resin.
-
Shake the reaction mixture at room temperature for 4-6 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum.
-
Protocol 3: Cleavage of the Final Product from the Resin
-
Resin Swelling: Swell the acylated resin (from Protocol 2) in DCM (10 mL) for 30 minutes.
-
Cleavage:
-
Drain the DCM.
-
Add a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS) (10 mL) to the resin.
-
Shake the mixture at room temperature for 2 hours.
-
-
Product Isolation:
-
Filter the cleavage solution to separate it from the resin beads.
-
Wash the resin with additional DCM (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure to remove the majority of the TFA and DCM.
-
The crude product can be purified by preparative HPLC.
-
Data Presentation
Table 1: Representative Quantitative Data for the Solid-Phase Synthesis of an N-Acyl this compound Library
| Step | Parameter | Value | Method of Determination |
| Immobilization | Resin Loading | 0.85 mmol/g | HPLC quantification after cleavage |
| Acylation | Reaction Yield (avg.) | >90% | HPLC analysis of cleaved product |
| Cleavage | Product Purity (avg.) | >85% | HPLC at 254 nm |
| Overall Yield | Isolated Yield (avg.) | 70-80% | Based on initial resin loading |
Note: The data presented are representative values based on established solid-phase organic synthesis methodologies and may vary depending on the specific carboxylic acid used.
Visualizations
Caption: Experimental workflow for the solid-phase synthesis of an amide library.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-(isopentyloxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-(isopentyloxy)aniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Two primary synthetic routes are commonly employed for the synthesis of this compound. This guide addresses potential issues and byproducts associated with each pathway.
Route 1: O-Alkylation of 3-Chloro-4-hydroxyaniline
This pathway involves the etherification of 3-Chloro-4-hydroxyaniline with an isopentyl halide (e.g., isopentyl bromide) in the presence of a base.
Question 1: My reaction is producing significant amounts of byproducts alongside the desired O-alkylated product. What are these byproducts and how can I minimize them?
Answer:
The primary byproducts in the O-alkylation of 3-chloro-4-hydroxyaniline are the N-alkylated isomer, the N,O-dialkylated product, and unreacted starting material. The formation of these byproducts is a common challenge due to the presence of two nucleophilic sites (the hydroxyl and amino groups).
Common Byproducts in O-Alkylation:
| Byproduct Name | Structure | Reason for Formation |
| N-(isopentyl)-3-chloro-4-hydroxyaniline | Direct alkylation of the amino group. | |
| 3-Chloro-4-(isopentyloxy)-N-(isopentyl)aniline | Alkylation of both the hydroxyl and amino groups. | |
| 3-Chloro-4-hydroxyaniline | Starting Material | Incomplete reaction. |
Troubleshooting Strategies to Minimize Byproducts:
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Choice of Base: A milder base, such as potassium carbonate (K₂CO₃), is often preferred over stronger bases like sodium hydride (NaH). Stronger bases can deprotonate both the hydroxyl and amino groups, leading to a higher proportion of N-alkylation and dialkylation.
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Reaction Temperature: Lowering the reaction temperature can improve the selectivity for O-alkylation. The hydroxyl group is generally more acidic and will be deprotonated more readily at lower temperatures.
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Protecting the Amino Group: A more robust method to ensure O-alkylation is to protect the amino group before the alkylation step. This can be achieved by forming an amide or a Schiff base, which can be deprotected after the etherification is complete.
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Slow Addition of Alkylating Agent: Adding the isopentyl halide slowly to the reaction mixture can help to control the reaction and minimize over-alkylation.
Route 2: Reduction of 2-Chloro-4-(isopentyloxy)-1-nitrobenzene
This pathway involves the reduction of the nitro group of 2-Chloro-4-(isopentyloxy)-1-nitrobenzene to an amine, typically through catalytic hydrogenation.
Question 2: After the reduction of the nitro-precursor, my product purity is low. What are the likely impurities?
Answer:
The main impurities in this route stem from incomplete reduction of the nitro group and a side reaction known as dehalogenation.
Common Byproducts in Nitro Group Reduction:
| Byproduct Name | Structure | Reason for Formation |
| 2-Chloro-1-(isopentyloxy)-4-nitrosobenzene | Incomplete reduction of the nitro group. | |
| 2,2'-Dichloro-4,4'-bis(isopentyloxy)azoxybenzene | Condensation of nitroso and hydroxylamine intermediates. | |
| 2,2'-Dichloro-4,4'-bis(isopentyloxy)azobenzene | Further reduction of the azoxy compound. | |
| 4-(isopentyloxy)aniline | Loss of the chlorine atom during hydrogenation (dehalogenation). | |
| 2-Chloro-4-(isopentyloxy)-1-nitrobenzene | Starting Material | Incomplete reaction. |
Troubleshooting Strategies to Minimize Byproducts:
-
Catalyst Selection: The choice of catalyst is crucial. While Raney Nickel is effective, platinum on carbon (Pt/C) is also commonly used. The activity and selectivity of the catalyst can be influenced by the support and any additives.
-
Reaction Conditions: Careful control of hydrogen pressure, temperature, and reaction time is necessary to ensure complete reduction of the nitro group while minimizing dehalogenation. Lower temperatures and pressures can sometimes reduce the incidence of dehalogenation.
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Additives to Inhibit Dehalogenation: The addition of certain inhibitors, such as morpholine or other nitrogen-containing bases, to the reaction mixture can suppress the hydrodechlorination side reaction.
-
Monitoring the Reaction: Closely monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time to maximize the yield of the desired product and minimize byproduct formation.
Experimental Protocols
Detailed Methodology for the Reduction of 3-chloro-4-(2,3-dihydro-2,2-dimethyl-7-benzofuranyloxy)-1-nitrobenzene (Anagolous Reaction)
The following protocol is for a reaction analogous to the reduction of 2-Chloro-4-(isopentyloxy)-1-nitrobenzene and can be adapted for the synthesis of the target molecule.
To a solution containing 42.5 g of 3-chloro-4-(2,3-dihydro-2,2-dimethyl-7-benzofuranyloxy)-1-nitrobenzene in 600 ml of toluene, 1.5 g of 5% Platinum on carbon (Pt/C) was added. This mixture was then placed in a 1 L rocking hydrogenator. A hydrogen atmosphere at 100 psi was introduced into the vessel.[1] The reaction progress should be monitored by TLC or HPLC until the starting material is consumed. After the reaction is complete, the catalyst is typically removed by filtration, and the solvent is evaporated to yield the crude product, which can then be purified by recrystallization or column chromatography.
Visualizations
To aid in understanding the potential issues and troubleshooting steps, the following diagrams illustrate the logical relationships in byproduct formation for each synthetic route.
Caption: Byproduct formation pathways in the O-alkylation of 3-Chloro-4-hydroxyaniline.
Caption: Byproduct formation pathways in the reduction of 2-Chloro-4-(isopentyloxy)-1-nitrobenzene.
References
Technical Support Center: Etherification of 4-Amino-2-chlorophenol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the etherification of 4-amino-2-chlorophenol. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guides and FAQs
Issue 1: Low or No Product Yield
Q1: My reaction yield is very low, or I'm only recovering the starting material. What are the likely causes?
A1: Low or no yield in the etherification of 4-amino-2-chlorophenol, typically performed via a Williamson ether synthesis, can stem from several factors:
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Insufficient Deprotonation: The phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide ion. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently. Phenols are more acidic than aliphatic alcohols, but a sufficiently strong base is still crucial.
-
Poor Quality Reagents: Ensure the 4-amino-2-chlorophenol, alkylating agent, and base are pure and the solvent is anhydrous. Moisture can quench the phenoxide and hydrolyze the alkylating agent.
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Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions, such as elimination.[1] The optimal temperature depends on the specific solvent and reactants used.
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Choice of Alkylating Agent: The Williamson ether synthesis is an S_N2 reaction.[1] It works best with primary alkyl halides.[2] Secondary alkyl halides are less reactive and may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield elimination products.[2]
Issue 2: Formation of Multiple Products (Side Reactions)
Q2: My TLC/GC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these byproducts?
A2: The structure of 4-amino-2-chlorophenol contains multiple reactive sites, leading to potential side reactions.
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N-Alkylation: The amino group is also nucleophilic and can compete with the phenoxide for the alkylating agent, resulting in N-alkylated or N,O-dialkylated byproducts.[3] This is a very common issue with aminophenols.
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Elimination (E2 Reaction): If using a secondary or sterically hindered primary alkyl halide, the phenoxide can act as a base, leading to an E2 elimination reaction that forms an alkene instead of an ether.[1]
-
Ring Alkylation (C-Alkylation): Although less common, the phenoxide ion is an ambident nucleophile, and alkylation can sometimes occur on the aromatic ring (C-alkylation), particularly at the positions activated by the hydroxyl and amino groups.
dot
Caption: Competing reaction pathways in the etherification of 4-amino-2-chlorophenol.
Q3: How can I improve the selectivity for O-alkylation over N-alkylation?
A3: Achieving selective O-alkylation is the primary challenge. Here are several strategies:
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Choice of Base and Solvent: Using a weaker base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetone) often favors O-alkylation. Stronger bases like NaH or NaOH can deprotonate both the phenol and, to some extent, the amine, increasing the chance of N-alkylation.
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Protecting the Amino Group: The most reliable method is to temporarily protect the amino group. For instance, the amine can be converted to an imine by reacting it with benzaldehyde. After O-alkylation, the imine can be easily hydrolyzed back to the amine.[4][5]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the activation energy for O-alkylation may be lower than for N-alkylation.
| Strategy | Base | Solvent | Temperature | Expected Outcome |
| Standard Conditions | NaOH / KOH | Ethanol / Water | Reflux | Mixture of O- and N-alkylation |
| Improved Selectivity | K₂CO₃ / Cs₂CO₃ | Acetone / DMF | 50-80 °C | Favors O-alkylation |
| High Selectivity | 1. Benzaldehyde (Protection)2. K₂CO₃ (Alkylation)3. HCl (Deprotection) | 1. Methanol2. Acetone3. Water | 1. RT2. Reflux3. 40-70 °C | High yield of pure O-alkylated product[3] |
Table 1. Comparison of reaction strategies for selective O-alkylation.
Issue 3: Product Purification
Q4: I have a mixture of products. How can I effectively purify the desired O-alkylated ether?
A4: Purifying the target ether from starting materials and byproducts requires exploiting the different chemical properties of the components.
-
Acid-Base Extraction:
-
The unreacted 4-amino-2-chlorophenol is amphoteric and can be removed by washing with a dilute acid (to protonate the amine) or a dilute base (to deprotonate the phenol).
-
The N-alkylated byproduct will be more basic than the desired O-alkylated product. A carefully controlled acid wash (e.g., with dilute HCl) can selectively protonate and extract the N-alkylated species into the aqueous layer.
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If the alkylating agent was a haloacetic acid (e.g., chloroacetic acid), the final product is an acid. It can be extracted into a basic aqueous solution (like sodium bicarbonate) and then re-precipitated by adding acid.[6]
-
-
Chromatography: If extraction fails to provide sufficient purity, column chromatography on silica gel is the most effective method.[7] A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate mixtures) can separate the nonpolar dialkylated product, the desired ether, the more polar N-alkylated product, and the highly polar starting material.
dot
Caption: General workflow for the purification of the O-alkylated product.
Experimental Protocols
Protocol: Selective O-Alkylation using an Amino-Protecting Group
This protocol describes the synthesis of an O-alkylated 4-amino-2-chlorophenol derivative using a protective group strategy to prevent N-alkylation.[4][5]
Step 1: Protection of the Amino Group
-
In a round-bottom flask, dissolve 4-amino-2-chlorophenol (1.0 eq) in methanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1 hour.
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Remove the methanol under reduced pressure to obtain the crude N-benzylideneaminophenol intermediate. This is often a solid and can be recrystallized from ethanol if necessary.
Step 2: Etherification (O-Alkylation)
-
Dissolve the crude intermediate from Step 1 in acetone.
-
Add a mild base, such as powdered potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the primary alkyl halide (e.g., ethyl bromoacetate, 1.2 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the acetone to yield the crude protected ether.
Step 3: Deprotection of the Amino Group
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Dissolve the crude product from Step 2 in a mixture of methanol and water.
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Add hydrochloric acid (e.g., 2M HCl) and stir at 40-50 °C for 1-2 hours until the imine is fully hydrolyzed (monitor by TLC).
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Cool the solution and neutralize with a base (e.g., saturated NaHCO₃ solution) until the pH is ~7-8.
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Extract the product with an organic solvent like ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude O-alkylated product.
-
Purify further by column chromatography if necessary.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN110740987A - Process for the mono-N-alkylation of aminophenols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. researchgate.net [researchgate.net]
Optimization of reaction conditions for the reduction of 3-chloro-4-(isopentyloxy)nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 3-chloro-4-(isopentyloxy)nitrobenzene to its corresponding aniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is incomplete, and I still have starting material present. What are the possible causes and solutions?
A1: An incomplete reaction can be due to several factors:
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Insufficient Reducing Agent: Ensure the molar ratio of the reducing agent to the nitro compound is adequate. For catalytic hydrogenations, ensure sufficient catalyst loading.
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Inactive Catalyst: If using a heterogeneous catalyst like Pd/C or Pt/C, it may be poisoned or deactivated.[1] Consider using a fresh batch of catalyst. Thiol-containing compounds can poison metal catalysts.[1]
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Low Reaction Temperature: The reaction may require higher temperatures to proceed to completion. Gradually increase the temperature and monitor the reaction progress by TLC or HPLC.
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Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the reducing agent.[2] Try using a co-solvent or a different solvent system in which the substrate is more soluble.[2] For catalytic hydrogenations, a protic co-solvent like ethanol or acetic acid can be beneficial.[2]
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Insufficient Reaction Time: Some reductions can be slow. Extend the reaction time and continue monitoring.
Q2: The yield of my desired product, 2-chloro-4-(isopentyloxy)aniline, is low. What could be the reason?
A2: Low yields can be attributed to:
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Side Reactions: The formation of byproducts is a common cause of low yields. Over-reduction or side reactions involving the chloro or ether groups can occur. The reduction of nitroarenes can sometimes lead to the formation of nitroso, hydroxylamine, azo, or azoxy compounds as intermediates or side products.[3][4]
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Product Degradation: The resulting aniline may be unstable under the reaction conditions. Consider milder reducing agents or reaction conditions.
-
Work-up Issues: The product may be lost during the extraction or purification steps. Ensure the pH is appropriately adjusted during work-up to ensure the aniline is in its free base form for efficient extraction.[1][5]
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Dehalogenation: The chloro-substituent may be removed during catalytic hydrogenation, especially with Pd/C.[6] Using a different catalyst, like Raney Nickel, or milder conditions can help mitigate this.[6]
Q3: I am observing unexpected impurities in my final product. How can I identify and minimize them?
A3: The presence of impurities can be due to:
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Hydrodechlorination: As mentioned, the loss of the chlorine atom is a possible side reaction during catalytic hydrogenation, leading to the formation of 4-(isopentyloxy)aniline.[6][7]
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Azo/Azoxy Compound Formation: Under certain conditions, especially with metal hydrides like LiAlH4 or during incomplete reduction, condensation reactions can lead to the formation of colored azo or azoxy compounds.[3][4][6]
-
Ether Cleavage: While less common under standard reduction conditions, aggressive reagents or high temperatures could potentially cleave the isopentyloxy ether linkage.
-
Incomplete Reaction: Unreacted starting material will be a major impurity if the reaction does not go to completion.
To minimize impurities, optimize the reaction conditions by adjusting the temperature, pressure (for hydrogenation), reaction time, and choice of reducing agent. Careful monitoring by TLC or LC-MS can help track the formation of byproducts.
Q4: Which reducing agent is most suitable for the reduction of 3-chloro-4-(isopentyloxy)nitrobenzene?
A4: The choice of reducing agent depends on factors like scale, available equipment, and desired selectivity. Common options include:
-
Catalytic Hydrogenation (H₂/Catalyst):
-
Metal/Acid Systems:
-
Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate with a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.[2][11]
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the potential effects of various reaction parameters on the reduction of 3-chloro-4-(isopentyloxy)nitrobenzene. This data is generalized from common nitroarene reduction principles.
| Parameter | Condition | Potential Effect on Yield | Potential Effect on Purity | Remarks |
| Reducing Agent | Pd/C, H₂ | High | Moderate to Low | Risk of hydrodechlorination.[6] |
| Pt/C, H₂ | High | High | Generally good selectivity.[8] | |
| Raney Ni, H₂ | Good | High | Lower risk of dehalogenation compared to Pd/C.[6] | |
| Fe/HCl | Good | Good | Cost-effective and reliable. | |
| SnCl₂ | Good | High | Mild conditions, good for sensitive substrates.[6] | |
| Solvent | Ethanol, Methanol | Good | Good | Common solvents for catalytic hydrogenation and metal/acid reductions. |
| Ethyl Acetate | Good | Good | Often used in catalytic hydrogenation. | |
| THF | Good | Good | Useful for substrates with poor solubility in alcohols.[2] | |
| Temperature | Low (e.g., 0-25 °C) | Lower reaction rate | May increase selectivity | |
| Moderate (e.g., 25-80 °C) | Optimal reaction rate | Good | A good starting point for optimization.[11] | |
| High (e.g., >80 °C) | Faster reaction | May increase side products | Increased risk of dehalogenation and other side reactions. | |
| Pressure (H₂) | 1 atm | Slower reaction | Good | May be sufficient for many reductions. |
| >1 atm | Faster reaction | Good | May be necessary for difficult reductions.[2] |
Experimental Protocol: Reduction using Fe/NH₄Cl
This protocol describes a common and reliable method for the reduction of 3-chloro-4-(isopentyloxy)nitrobenzene using iron powder and ammonium chloride.
Materials:
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3-chloro-4-(isopentyloxy)nitrobenzene
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Iron powder (fine mesh)
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Ammonium chloride (NH₄Cl)
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Ethanol
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Water
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-4-(isopentyloxy)nitrobenzene (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (1.0-1.5 eq).
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Solvent Addition: Add a mixture of ethanol and water (e.g., a 4:1 to 3:1 ratio) to the flask. The solvent volume should be sufficient to ensure good stirring of the suspension.
-
Reaction: Heat the mixture to reflux (typically around 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
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Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
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To the remaining aqueous residue, add ethyl acetate to extract the product.
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Transfer the mixture to a separatory funnel. The organic layer contains the desired aniline.
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Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-4-(isopentyloxy)aniline.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.
Mandatory Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the optimization of this reaction.
Caption: Troubleshooting workflow for addressing low product yield.
Caption: Desired reaction pathway and potential side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline | Semantic Scholar [semanticscholar.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing oxidation of 3-Chloro-4-(isopentyloxy)aniline during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-Chloro-4-(isopentyloxy)aniline during storage.
Troubleshooting Guide
Issue: The this compound solution has developed a yellow or brownish tint.
Possible Cause: This discoloration is a common indicator of oxidation. Anilines, particularly substituted anilines, are susceptible to air oxidation, which leads to the formation of colored impurities. The rate of oxidation can be accelerated by exposure to light and elevated temperatures.
Solution:
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Verify Purity: Before use in sensitive experiments, it is crucial to assess the purity of the discolored material. This can be done using analytical techniques such as HPLC-UV or ¹H NMR spectroscopy to identify and quantify potential oxidation byproducts.
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Purification (if necessary): If significant degradation has occurred, purification by column chromatography or recrystallization may be required. However, preventing oxidation in the first place is a more effective strategy.
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Implement Preventative Storage: Discard the oxidized material if purity cannot be readily restored or if it impacts experimental outcomes. Moving forward, stringently adhere to the recommended storage protocols outlined in the FAQs below.
Issue: Inconsistent experimental results using this compound from a previously opened bottle.
Possible Cause: Inconsistent results are often a consequence of using a reagent that has degraded over time. Oxidation of this compound can introduce impurities that may interfere with downstream reactions or biological assays.
Solution:
-
Aliquotting: For new bottles of this compound, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes the repeated exposure of the bulk material to air and moisture each time it is used.
-
Re-testing of Older Stock: For older bottles, it is recommended to re-test the purity of the material before use. A quick purity check via HPLC can confirm if the material still meets the required specifications for your experiment. Information from regulatory guidelines suggests that a re-test period of 12 months is a common practice for chemical reagents, but this can vary based on the compound's stability.[1][2][3]
-
Fresh is Best: Whenever possible, use freshly opened or recently purchased material for critical experiments to ensure the highest purity and consistency.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions to prevent the oxidation of this compound?
A1: To minimize oxidation, this compound should be stored under a combination of the following conditions:
-
Inert Atmosphere: The most critical factor is to protect the compound from oxygen. Storage under an inert gas such as nitrogen or argon is highly recommended.
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Refrigeration: Lower temperatures slow down the rate of chemical degradation. Storage at 2-8°C is advisable.
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Protection from Light: Amber-colored vials or storage in a dark location is recommended as light can catalyze oxidation.
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Tight Sealing: Ensure the container is tightly sealed to prevent the ingress of air and moisture.
Q2: How can I create an inert atmosphere for storing my sample in the lab?
A2: A common and effective method for creating an inert atmosphere in a laboratory setting is through inert gas blanketing. A detailed protocol for this procedure is provided in the "Experimental Protocols" section below.
Q3: Are there any chemical additives that can prevent oxidation?
A3: While antioxidants are used in some applications, for a high-purity research chemical like this compound, adding other chemicals is generally not recommended as it would introduce impurities. The most effective strategy is the rigorous exclusion of oxygen.
Q4: For how long can I store this compound before I should be concerned about oxidation?
A4: The shelf life of this compound is highly dependent on the storage conditions. When stored properly under an inert atmosphere, refrigerated, and protected from light, the compound should remain stable for an extended period. It is good laboratory practice to re-test the purity of the compound after 12 months of opening the original container.[1][2][3]
Q5: What are the typical byproducts of this compound oxidation?
A5: The oxidation of anilines can lead to a variety of products, including nitroso, nitro, and polymeric compounds, which are often colored.[4] For this compound, one could expect the formation of corresponding nitroso and nitro derivatives, as well as more complex condensation products.
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Their Impact on the Stability of Substituted Anilines
| Storage Condition | Impact on Stability | Rationale |
| Inert Atmosphere (Nitrogen or Argon) | High | Prevents contact with atmospheric oxygen, the primary driver of oxidation. |
| Refrigeration (2-8°C) | High | Significantly slows down the kinetic rate of oxidation reactions. |
| Protection from Light (Amber Vial/Dark) | Moderate | Light can act as a catalyst for oxidative degradation pathways. |
| Room Temperature (in Air) | Low | Leads to gradual oxidation and discoloration over time. |
| Elevated Temperature (e.g., >30°C) | Very Low | Accelerates the rate of oxidation significantly. |
Experimental Protocols
Protocol for Inert Gas Blanketing of this compound for Storage
Objective: To displace atmospheric oxygen from the headspace of a storage vial containing this compound with an inert gas (nitrogen or argon) to prevent oxidation during storage.
Materials:
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Vial containing this compound with a septum-lined cap.
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Source of dry, high-purity nitrogen or argon gas.
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Gas regulator and tubing.
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Needles (e.g., 22-gauge).
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A bubbler (a needle submerged in a vial of mineral oil) to monitor gas flow.
Procedure:
-
Prepare the Inert Gas Source: Ensure the inert gas cylinder is safely secured and the regulator is set to a low pressure (1-2 psi). Connect the tubing from the regulator to a needle.
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Set up a Vent: Insert a second needle through the septum of the vial cap to act as a vent for the displaced air. It is good practice to connect this vent needle to a bubbler to visualize the gas flow.
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Purge the Headspace: Insert the inert gas inlet needle through the septum, ensuring the needle tip is in the headspace above the liquid level of the aniline.
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Gentle Gas Flow: Start a gentle flow of the inert gas into the vial. You should see bubbles in the bubbler, indicating that air is being displaced.
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Purging Time: Allow the inert gas to flow for 2-5 minutes to ensure the complete displacement of air from the headspace.
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Seal the Vial: While the inert gas is still flowing, remove the vent needle first, followed by the inert gas inlet needle. This ensures a positive pressure of inert gas remains in the vial.
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Storage: Store the sealed vial under the recommended conditions (refrigerated and protected from light).
Mandatory Visualization
Caption: Workflow for the proper storage and handling of this compound to prevent oxidation.
References
Technical Support Center: Purification of 3-Chloro-4-(isopentyloxy)aniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Chloro-4-(isopentyloxy)aniline.
Frequently Asked Questions (FAQs)
Q1: My crude this compound has a dark color. What is the likely cause and how can I remove the color?
A1: The dark color in crude this compound is typically due to the presence of oxidized impurities and residual nitro aromatic compounds from an incomplete reduction step.
-
Troubleshooting:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethanol, ethyl acetate) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter the hot solution through a pad of celite to remove the carbon. The desired product should remain in the filtrate, which can then be concentrated and further purified.
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Flash Column Chromatography: This is a highly effective method for removing colored impurities. The polar nature of the nitro compounds and oxidation byproducts allows for their separation from the less polar desired aniline on a silica gel column.
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Q2: I am observing a significant amount of inorganic salt contamination in my product after workup. How can I efficiently remove these salts?
A2: Inorganic salts, often from neutralization or quenching steps in the synthesis, can be persistent.
-
Troubleshooting:
-
Aqueous Wash/Extraction: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer several times with deionized water. To enhance the separation, a brine (saturated NaCl solution) wash can be used in the final step to help break any emulsions and further dry the organic layer.[1]
-
Filtration: If the salts are insoluble in the organic solvent used to dissolve the crude product, a simple filtration can be effective before proceeding with further purification steps.
-
Q3: My crude product shows the presence of unreacted 2-chloro-4-nitrophenol. What is the best method to remove this impurity?
A3: Unreacted starting materials are a common impurity. Due to the phenolic hydroxyl group, 2-chloro-4-nitrophenol is more polar and acidic than the target aniline.
-
Troubleshooting:
-
Acid-Base Extraction: Dissolve the crude mixture in an organic solvent. Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to deprotonate and extract the phenolic impurity into the aqueous phase. Subsequently, wash the organic layer with water to remove any residual base before drying and concentrating.
-
Flash Column Chromatography: The significant polarity difference between the nitro-phenol starting material and the aniline product allows for excellent separation by flash chromatography.
-
Q4: I am struggling to obtain high purity this compound by recrystallization. What solvents should I try?
A4: Finding the right recrystallization solvent or solvent system is crucial for obtaining high-purity crystals.
-
Troubleshooting:
-
Single Solvent Recrystallization: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common choices for anilines include ethanol, isopropanol, and toluene.
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat to redissolve and then allow to cool slowly. Common solvent pairs for compounds of this type include heptane/ethyl acetate, methanol/water, and acetone/water.[2]
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Purity after Initial Workup | Presence of multiple impurities (starting materials, byproducts, salts). | 1. Perform an acid-base extraction to remove acidic or basic impurities. 2. Follow with flash column chromatography for a comprehensive separation. |
| Oily Product Instead of Solid | Presence of impurities depressing the melting point or residual solvent. | 1. Ensure all solvent has been removed under high vacuum. 2. Attempt purification by flash column chromatography. 3. Try co-distillation with a non-polar solvent like heptane to azeotropically remove residual polar solvents. |
| Product Degradation on Silica Gel | Anilines can sometimes be sensitive to acidic silica gel. | 1. Use silica gel that has been pre-treated with a base, such as triethylamine, by incorporating a small percentage (e.g., 1%) of triethylamine in the mobile phase.[3] 2. Alternatively, use a different stationary phase like alumina or consider reversed-phase chromatography. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., isopropanol) and observe the solubility at room temperature.
-
Dissolution: If the compound is not soluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid completely dissolves.
-
Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.
-
Scaling Up: Once a suitable solvent is identified, scale up the process with the bulk of the crude material in an appropriately sized Erlenmeyer flask.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Flash Column Chromatography Protocol
-
Stationary Phase and Mobile Phase Selection: On a TLC plate, spot the crude material and develop it in various solvent systems (e.g., gradients of ethyl acetate in heptane). A good solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. For this basic aniline, adding 0.5-1% triethylamine to the mobile phase can improve peak shape and recovery.[3][4]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Purification Method | Starting Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Key Impurities Removed |
| Recrystallization (Isopropanol) | ~85% | >98% | Minor structural analogs and less soluble impurities. |
| Flash Chromatography (Heptane/EtOAc gradient with 1% TEA) | ~85% | >99.5% | Unreacted 2-chloro-4-nitrophenol, baseline impurities, colored byproducts. |
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Scaling up the synthesis of 3-Chloro-4-(isopentyloxy)aniline for pilot plant production
This technical support center provides troubleshooting guidance and frequently asked questions for the pilot plant scale synthesis of 3-Chloro-4-(isopentyloxy)aniline. The information is tailored for researchers, scientists, and drug development professionals involved in scaling up this process.
Synthesis Workflow Overview
The recommended two-step synthesis route for the pilot plant production of this compound is outlined below. It begins with a Williamson ether synthesis to couple the isopentyloxy group to the aromatic ring, followed by the reduction of the nitro group to the desired aniline.
Caption: Overall synthesis workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for scaling up the production of this compound?
A1: A robust and widely used method for this class of compounds involves a two-step process:
-
Williamson Ether Synthesis: Reaction of 2-chloro-4-nitrophenol with an isopentyl halide (e.g., isopentyl bromide) in the presence of a base.
-
Nitro Group Reduction: Reduction of the resulting 3-chloro-4-(isopentyloxy)nitrobenzene to the target aniline, commonly via catalytic hydrogenation.
This route utilizes readily available starting materials and employs well-understood reactions that are amenable to industrial scale-up.
Q2: What are the critical safety considerations for this process at a pilot plant scale?
A2: Key safety considerations include:
-
Nitro Group Reduction: This reaction is highly exothermic and requires careful thermal management to prevent runaway reactions. The use of hydrogen gas in catalytic hydrogenation necessitates adherence to strict safety protocols for handling flammable gases under pressure.
-
Solvent Handling: Many solvents used in this synthesis are flammable and may have specific health hazards. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Reagent Handling: Some reagents, such as strong bases and the aniline product itself, can be corrosive or toxic. Refer to the Safety Data Sheets (SDS) for all materials and handle them in designated areas.
Q3: What are the main differences in executing the Williamson ether synthesis at a pilot scale compared to a lab scale?
A3: At the pilot scale, mass and heat transfer become more critical. Mixing efficiency is crucial for ensuring uniform reaction conditions. The addition of reagents, especially the alkylating agent, may need to be controlled to manage any potential exotherms. In industrial settings, phase transfer catalysis is often employed to facilitate the reaction between the aqueous and organic phases, which can be more efficient than relying solely on vigorous stirring.[1]
Q4: Which method is preferred for the nitro reduction step at a larger scale: catalytic hydrogenation with H₂ gas or transfer hydrogenation?
A4: Catalytic hydrogenation with H₂ gas is often preferred for large-scale production due to its high atom economy and the clean nature of the process (the only byproduct is water).[2] However, it requires specialized high-pressure reactor systems and stringent safety measures. Transfer hydrogenation, using hydrogen donors like formic acid or hydrazine, can be an alternative that avoids the direct handling of hydrogen gas but may introduce additional byproducts that need to be removed during workup.[2]
Q5: What in-process controls are recommended to monitor the reaction progress?
A5: In-process controls are essential for ensuring reaction completion and minimizing byproduct formation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for monitoring the disappearance of starting materials and the formation of the product and any impurities.[3] Thin Layer Chromatography (TLC) can be used for rapid qualitative checks.
Troubleshooting Guides
Step 1: Williamson Ether Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or incomplete conversion | 1. Insufficient base. 2. Low reaction temperature. 3. Poor mixing. 4. Water in the reaction mixture protonating the alkoxide. | 1. Use a slight excess of base (e.g., 1.1-1.5 equivalents). 2. Increase the temperature to the recommended range (typically 50-100°C).[4] 3. Ensure adequate agitation to maintain a homogenous mixture. 4. Use anhydrous solvents and ensure starting materials are dry. |
| Formation of isopentene byproduct | E2 elimination side reaction, favored by sterically hindered alkyl halides or high temperatures. | 1. Use a primary alkyl halide (isopentyl bromide is suitable). 2. Avoid excessively high temperatures. 3. Consider using a milder base if elimination is significant. |
| C-alkylation instead of O-alkylation | The phenoxide ion is an ambident nucleophile. The choice of solvent can influence the site of alkylation. | 1. Aprotic polar solvents like acetonitrile or DMF generally favor O-alkylation.[1][5] |
| Difficult workup/emulsion formation | Presence of unreacted base and salts in a biphasic system. | 1. Ensure complete neutralization of the base before extraction. 2. Addition of brine during extraction can help break emulsions. |
Troubleshooting Logic: Williamson Ether Synthesis
Caption: Troubleshooting flowchart for the Williamson ether synthesis step.
Step 2: Nitro Group Reduction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Runaway reaction/poor temperature control | 1. The reaction is highly exothermic. 2. Addition of reagents is too fast. 3. Inadequate cooling capacity of the reactor. | 1. Use a semi-batch process with controlled addition of the nitro compound. 2. Ensure the reactor's cooling system is sufficient for the heat load. 3. Dilute the reaction mixture to provide a larger heat sink. |
| Incomplete reaction or slow reaction rate | 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure or transfer agent. 3. Poor catalyst dispersion (mass transfer limitation). | 1. Use a fresh, active catalyst. Ensure starting materials are free of catalyst poisons (e.g., sulfur compounds). 2. Increase hydrogen pressure or the amount of transfer agent. 3. Optimize agitation speed to ensure the catalyst is well-suspended. |
| Formation of byproducts (e.g., azo, azoxy compounds) | Incomplete reduction due to catalyst deactivation or insufficient hydrogen. | 1. Ensure complete conversion by monitoring with HPLC/GC. 2. Increase catalyst loading or reaction time if necessary. |
| Dehalogenation (loss of chlorine) | Over-reduction, particularly with certain catalysts (e.g., Pd/C) under harsh conditions. | 1. Use a more selective catalyst (e.g., Pt/C or Raney Cobalt may show less dehalogenation).[6] 2. Optimize reaction conditions (lower temperature, lower hydrogen pressure). |
| Difficult catalyst filtration | 1. Catalyst particles are too fine. 2. The filter medium is clogged. | 1. Use a catalyst with a larger particle size if possible. 2. Employ a filter aid (e.g., Celite) or use a larger surface area filter. 3. Back-flushing the filter with an inert gas can help dislodge particles. |
Data Presentation
Table 1: Typical Pilot Scale Parameters for Williamson Ether Synthesis
| Parameter | Value | Notes |
| Reactants | 2-chloro-4-nitrophenol, Isopentyl bromide | Isopentyl bromide is a primary halide, minimizing E2 elimination. |
| Base | Potassium carbonate (K₂CO₃) | A common, relatively safe, and effective base for this reaction. |
| Solvent | Acetonitrile or DMF | Aprotic polar solvents favor the desired O-alkylation.[1][5] |
| Temperature | 50 - 100 °C | Reaction is typically complete in 1-8 hours within this range.[4] |
| Molar Ratio | Phenol : Alkyl Halide : Base (1 : 1.1 : 1.2) | A slight excess of the alkyl halide and base is common to drive the reaction to completion. |
| Typical Yield | 85 - 95% | Yields can be near-quantitative in optimized industrial processes.[4] |
Table 2: Typical Pilot Scale Parameters for Catalytic Hydrogenation
| Parameter | Value | Notes |
| Catalyst | 5% Pd/C or 5% Pt/C | Pd/C is a common choice, but Pt/C may offer better selectivity against dehalogenation.[6] |
| Catalyst Loading | 0.5 - 2.0 mol% | Higher loading increases reaction rate but also cost.[7] |
| Hydrogen Source | H₂ gas | |
| Pressure | 1 - 10 bar | Higher pressure increases the reaction rate. |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Protic solvents are often used for this reduction. |
| Temperature | 25 - 80 °C | The reaction is exothermic; temperature control is critical. |
| Typical Yield | >95% | This reduction is generally very efficient.[8] |
| Purity (crude) | >98% | The main impurities are often related to incomplete reduction or dehalogenation. |
Experimental Protocols
Protocol 1: Pilot Scale Synthesis of 3-Chloro-4-(isopentyloxy)nitrobenzene
Equipment: 100 L glass-lined reactor with overhead stirrer, heating/cooling jacket, condenser, and addition funnel.
Materials:
-
2-Chloro-4-nitrophenol: 10.0 kg (57.6 mol)
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Isopentyl bromide: 9.5 kg (62.9 mol, 1.1 eq)
-
Potassium carbonate (powdered): 9.5 kg (68.7 mol, 1.2 eq)
-
Acetonitrile: 60 L
Procedure:
-
Charge the reactor with 2-chloro-4-nitrophenol, potassium carbonate, and acetonitrile under a nitrogen atmosphere.
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Start agitation and heat the mixture to 75-80°C.
-
Slowly add the isopentyl bromide via the addition funnel over 1-2 hours, maintaining the temperature below 85°C.
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After the addition is complete, maintain the reaction mixture at 80°C for 4-6 hours.
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Monitor the reaction progress by HPLC until the starting phenol is <1%.
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Cool the reaction mixture to 20-25°C.
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Filter the inorganic salts and wash the filter cake with acetonitrile (2 x 5 L).
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Concentrate the combined filtrate under vacuum to obtain the crude 3-chloro-4-(isopentyloxy)nitrobenzene as an oil or low-melting solid. The crude product can be taken directly to the next step if purity is sufficient.
Protocol 2: Pilot Scale Synthesis of this compound
Equipment: 100 L stainless steel hydrogenation reactor with overhead stirrer, heating/cooling jacket, and hydrogen gas inlet.
Materials:
-
Crude 3-chloro-4-(isopentyloxy)nitrobenzene: (from previous step, ~57.6 mol)
-
5% Palladium on Carbon (50% wet): 0.6 kg (~1 mol% Pd)
-
Ethanol: 70 L
-
Hydrogen gas
Procedure:
-
Charge the hydrogenator with the crude nitro compound and ethanol.
-
Carefully add the wet Pd/C catalyst.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 5 bar.
-
Start agitation and heat the mixture to 40-50°C. The reaction is exothermic, and cooling may be required to maintain the temperature.
-
Monitor the reaction progress by hydrogen uptake and HPLC analysis until the starting material is consumed.
-
Cool the reactor to 20-25°C and carefully vent the hydrogen pressure.
-
Purge the reactor with nitrogen.
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Filter the catalyst through a bed of filter aid (e.g., Celite) in an enclosed filter system (e.g., Agitated Nutsche Filter Dryer). Wash the catalyst cake with ethanol.
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Combine the filtrate and washings and concentrate under vacuum to yield the crude this compound.
-
The crude product can be further purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve the desired purity.
References
- 1. How to Troubleshoot Common Issues with Agitated Nutsche Filter Dryers | Zhanghua [filter-dryer.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. helgroup.com [helgroup.com]
- 8. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]
Addressing poor regioselectivity in the synthesis of substituted anilines
Welcome to the technical support center for the synthesis of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to regioselectivity and to provide answers to frequently asked questions.
Troubleshooting Guide: Poor Regioselectivity
Poor regioselectivity is a frequent challenge in the synthesis of substituted anilines, leading to mixtures of ortho-, meta-, and para-isomers. This guide addresses specific issues and provides actionable solutions.
Issue 1: Low Yield of the Desired para-Isomer in Electrophilic Aromatic Substitution (EAS)
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Scenario: You are performing a nitration or halogenation reaction on a protected aniline (e.g., acetanilide) and obtaining a significant amount of the ortho-isomer, reducing the yield of the desired para-product.
-
Potential Causes:
-
Steric Hindrance: The protecting group may not be bulky enough to sufficiently hinder the ortho positions.
-
Reaction Conditions: Temperature and solvent can influence the ortho/para ratio.
-
-
Solutions:
-
Choice of Protecting Group: Employ a bulkier protecting group, such as a pivaloyl or benzoyl group, to increase steric hindrance at the ortho positions.
-
Temperature Control: Running the reaction at lower temperatures often favors the thermodynamically more stable para-isomer.
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Solvent Effects: The choice of solvent can influence selectivity. For instance, in Friedel-Crafts acylations, a change from carbon disulfide to nitrobenzene can alter the isomer distribution.
-
Issue 2: Unexpected Formation of meta-Substituted Product in Nitration of Aniline
-
Scenario: Direct nitration of aniline with a standard nitric acid/sulfuric acid mixture yields a substantial amount of m-nitroaniline, even though the amino group is an ortho-, para-director.[1]
-
Potential Cause:
-
Anilinium Ion Formation: In the strongly acidic conditions of the nitration reaction, the amino group is protonated to form the anilinium ion (-NH3+).[2] This positively charged group is a strong deactivator and a meta-director.
-
-
Solutions:
-
Protection of the Amino Group: The most effective solution is to protect the amino group as an amide (e.g., acetanilide) before nitration.[3][4] The amide group is still an ortho-, para-director but is less basic and will not be protonated under the reaction conditions. The protecting group can be removed by hydrolysis after the substitution reaction.[3]
-
Issue 3: Lack of Selectivity in Friedel-Crafts Reactions
-
Scenario: Attempting a Friedel-Crafts alkylation or acylation on aniline results in no reaction or a complex mixture of products.
-
Potential Cause:
-
Solutions:
-
N-Acylation: Convert the aniline to an acetanilide before the Friedel-Crafts reaction. The amide is less basic and allows the reaction to proceed. The protecting group can be subsequently removed.[5]
-
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in aniline considered an ortho, para-directing group?
A: The amino group (-NH2) is an activating group that donates electron density to the aromatic ring through resonance.[1][7][8] This increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles.[1][7]
Q2: How can I achieve meta-substitution on an aniline derivative?
A: While direct meta-substitution is challenging due to the directing effect of the amino group, several strategies can be employed:
-
Anilinium Ion Formation: As mentioned in the troubleshooting guide, performing electrophilic substitution under strongly acidic conditions can lead to the formation of the meta-directing anilinium ion.
-
Directed C-H Functionalization: Modern synthetic methods, such as palladium-catalyzed reactions with specific ligands, can direct functionalization to the meta position.[9][10]
Q3: What is the purpose of using a protecting group in aniline synthesis?
A: Protecting groups serve several key functions:
-
To control regioselectivity: By introducing steric bulk, they can favor para-substitution over ortho.
-
To prevent unwanted side reactions: They can prevent reactions at the nitrogen atom, such as N-alkylation or oxidation.
-
To moderate reactivity: They make the aromatic ring less activated, preventing polysubstitution.[3]
-
To enable certain reactions: As in the case of Friedel-Crafts reactions, they prevent the deactivation of the catalyst.[5]
Q4: Can I perform a Buchwald-Hartwig amination on a substrate that already contains an aniline moiety?
A: Yes, but careful consideration of the reaction conditions is necessary. The existing aniline can potentially compete as a nucleophile. The choice of ligand, base, and solvent can influence the selectivity of the reaction. It is often advisable to protect the existing aniline if it is not the intended reaction site.
Data on Regioselectivity
The following tables summarize quantitative data on the regioselectivity of common reactions involving anilines and their derivatives.
Table 1: Regioselectivity in the Nitration of Aniline under Different Conditions
| Starting Material | Nitrating Agent/Conditions | ortho-Isomer (%) | meta-Isomer (%) | para-Isomer (%) | Reference |
| Aniline | HNO3, H2SO4 | 2 | 47 | 51 | |
| Acetanilide | HNO3, H2SO4 | 19 | 2 | 79 | [11] |
| N-Alkyl Anilines | tert-Butyl Nitrite | High ortho or para selectivity | Not observed | High ortho or para selectivity | [12][13][14] |
| Aniline Derivatives | Fe(NO3)3·9H2O | High ortho selectivity | - | - | [15] |
Table 2: Regioselectivity in Iridium-Catalyzed C-H Borylation of Aniline
| Boron Reagent | Ligand | ortho:meta:para Ratio | Reference |
| B2pin2 | dtbpy | 2.5:1.5:1 | [16] |
| B2eg2 | dtbpy | High ortho selectivity | [16][17][18] |
| B2bg2 | - | Optimal balance of ortho selectivity and product stability | [19] |
Experimental Protocols
Protocol 1: Protection of Aniline as Acetanilide
-
Materials: Aniline, acetic anhydride, sodium acetate, hydrochloric acid, water, ethanol.
-
Procedure: a. Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid. b. Prepare a solution of 16 g of sodium acetate in 50 mL of water. c. Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride. d. Immediately add the sodium acetate solution and stir vigorously. e. The acetanilide will precipitate as a white solid. f. Collect the product by vacuum filtration and wash with cold water. g. Recrystallize from an ethanol/water mixture to obtain pure acetanilide.
Protocol 2: Regioselective para-Nitration of Acetanilide
-
Materials: Acetanilide, concentrated sulfuric acid, concentrated nitric acid, ice, water.
-
Procedure: a. Add 5 g of acetanilide to 10 mL of glacial acetic acid in a flask and cool in an ice bath. b. Slowly add 10 mL of concentrated sulfuric acid while stirring. c. In a separate flask, prepare a nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cool. d. Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C. e. After the addition is complete, let the mixture stand at room temperature for 30 minutes. f. Pour the reaction mixture onto 100 g of crushed ice. g. The p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water. h. Recrystallize from ethanol to obtain the pure para-isomer.
Visualizations
// Nodes start [label="Poor Regioselectivity Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Reaction Type?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; eas [label="Electrophilic Aromatic\nSubstitution (EAS)", fillcolor="#F1F3F4", fontcolor="#202124"]; cn_coupling [label="C-N Coupling\n(e.g., Buchwald-Hartwig)", fillcolor="#F1F3F4", fontcolor="#202124"]; q_eas [label="Observed Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; meta_product [label="Significant meta-Product\nfrom o,p-Director", fillcolor="#F1F3F4", fontcolor="#202124"]; low_para [label="Low para/ortho Ratio", fillcolor="#F1F3F4", fontcolor="#202124"]; no_reaction_fc [label="No Reaction in\nFriedel-Crafts", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_meta [label="Cause: Anilinium Ion Formation\nin Strong Acid", fillcolor="#E8F0FE", fontcolor="#202124"]; sol_low_para [label="Cause: Insufficient Steric\nHindrance or Suboptimal Temp.", fillcolor="#E8F0FE", fontcolor="#202124"]; sol_fc [label="Cause: Lewis Acid Catalyst\nDeactivation by Amine", fillcolor="#E8F0FE", fontcolor="#202124"]; action_protect [label="Solution: Protect Amine\n(e.g., as Acetanilide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_sterics [label="Solution: Use Bulkier\nProtecting Group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; action_temp [label="Solution: Optimize Temp.\n& Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_cn [label="Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; competing_n [label="Competing N-Arylation", fillcolor="#F1F3F4", fontcolor="#202124"]; sol_cn [label="Cause: Multiple Nucleophilic\nNitrogens", fillcolor="#E8F0FE", fontcolor="#202124"]; action_ligand [label="Solution: Optimize Ligand,\nBase, and Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> eas [label="EAS"]; q1 -> cn_coupling [label="C-N Coupling"]; eas -> q_eas; q_eas -> meta_product [label="meta-Product"]; q_eas -> low_para [label="Low p/o Ratio"]; q_eas -> no_reaction_fc [label="Friedel-Crafts Fails"]; meta_product -> sol_meta; low_para -> sol_low_para; no_reaction_fc -> sol_fc; sol_meta -> action_protect; sol_fc -> action_protect; sol_low_para -> action_sterics; sol_low_para -> action_temp; cn_coupling -> q_cn; q_cn -> competing_n; competing_n -> sol_cn; sol_cn -> action_ligand; sol_cn -> action_protect [style=dashed]; } dot Figure 1. Troubleshooting workflow for poor regioselectivity.
References
- 1. byjus.com [byjus.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. organic chemistry - Why doesn’t aniline undergo Friedel-Crafts alkylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Why is Aniline Meta Directing? [vedantu.com]
- 9. researchgate.net [researchgate.net]
- 10. Meta-selective C–H functionalization - Wikipedia [en.wikipedia.org]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. cris.technion.ac.il [cris.technion.ac.il]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing tar formation in aniline synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize tar formation during aniline synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of tar formation in aniline synthesis?
Tar formation, the generation of high-molecular-weight, complex, and often colored byproducts, is a common issue in aniline synthesis. The primary causes include:
-
Over-alkylation: The aniline product itself can act as a nucleophile and react with alkylating agents present in the reaction mixture, leading to the formation of N-alkylated and N,N-dialkylated anilines. These can further react to form complex polymers.
-
Oxidation: Aniline is susceptible to oxidation, especially in the presence of air (oxygen) and certain metal catalysts.[1][2] Oxidation can lead to the formation of colored impurities and polymeric materials. Freshly distilled aniline is colorless but darkens on exposure to air and light.[3]
-
High Temperatures: Excessive reaction temperatures can promote side reactions, including polymerization and decomposition of reactants and products, leading to tar.[4] For instance, in the reduction of nitrobenzene, controlling the temperature is crucial to prevent the formation of undesired byproducts.[5]
-
Side Reactions of Intermediates: During the reduction of nitroarenes, various intermediates are formed. These intermediates can undergo condensation and other side reactions to form complex molecules that contribute to tar.
-
Impurities in Starting Materials: Impurities in the starting materials, such as other nitro compounds or reactive species, can lead to a cascade of unwanted side reactions.
Q2: How does the choice of reducing agent affect tar formation in the synthesis of aniline from nitrobenzene?
The choice of reducing agent is critical in controlling byproduct formation.
-
Catalytic Hydrogenation (e.g., H₂/Pd/C): This is often a clean method but can be too reactive.[6] It can sometimes lead to over-reduction of the aromatic ring if not properly controlled. The choice of catalyst and reaction conditions is crucial to maximize aniline selectivity.[7]
-
Metal/Acid Reductions (e.g., Sn/HCl, Fe/HCl): These are classic methods.[8][9] While effective, the strongly acidic conditions and high temperatures can sometimes promote side reactions. The use of iron is common in industrial processes.[8] Stannous chloride (SnCl₂) is another mild reducing agent.[6]
Q3: Can protecting groups help in minimizing tar formation?
Yes, protecting the amino group of aniline can prevent it from participating in unwanted side reactions. For example, during electrophilic substitution reactions on the aniline ring, the amino group is often acetylated to form acetanilide.[10][11] This reduces the activating effect of the amino group and prevents over-substitution and oxidation, which can contribute to tar formation. After the desired reaction, the acetyl group can be removed by hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Dark, tarry residue in the reaction flask | High reaction temperature | - Monitor and control the reaction temperature closely. Use a water or oil bath for even heating. - For exothermic reactions, like the reduction of nitrobenzene with tin and HCl, add the acid portion-wise and cool the flask if the reaction becomes too vigorous.[8][12] |
| Product is dark and difficult to purify | Oxidation of aniline | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - After the reaction, purify the aniline promptly. Vacuum distillation is an effective method for separating aniline from polymeric impurities.[2] |
| Low yield of aniline and significant byproduct formation | Incorrect stoichiometry or reaction time | - Ensure the correct molar ratios of reactants and catalysts are used. - Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and avoid prolonged heating. |
| Formation of insoluble polymeric material | Impurities in starting materials | - Use pure, distilled starting materials. - Consider purifying the starting nitro compound if its purity is questionable. |
Experimental Protocol: Synthesis of Aniline by Reduction of Nitrobenzene with Tin and Hydrochloric Acid
This protocol is adapted from established laboratory procedures.[8][13]
Materials:
-
Nitrobenzene
-
Granulated Tin
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide solution (for workup)
-
Steam distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., potassium hydroxide pellets)
-
Distillation apparatus
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, add granulated tin and nitrobenzene.
-
Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require cooling in a water bath to control the rate.[12]
-
After the initial vigorous reaction subsides, heat the mixture under reflux until the odor of nitrobenzene is no longer present.
-
Cool the flask and cautiously add a concentrated solution of sodium hydroxide to make the solution strongly alkaline. This will precipitate tin hydroxides and liberate the free aniline.
-
Separate the aniline from the reaction mixture by steam distillation.[3][14] Aniline is steam volatile and will co-distill with water.
-
Collect the distillate, which will be a milky emulsion of aniline in water.
-
Extract the aniline from the distillate using a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over a suitable drying agent like potassium hydroxide. Calcium chloride should not be used as it reacts with aniline.[8]
-
Remove the solvent by distillation.
-
Purify the crude aniline by vacuum distillation to obtain a colorless to pale yellow liquid.[2]
Visualizations
Caption: Reaction pathway for aniline synthesis, highlighting tar formation as a side reaction.
Caption: Logical workflow for troubleshooting tar formation in aniline synthesis.
References
- 1. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 2. texiumchem.com [texiumchem.com]
- 3. Aniline is usually purified by [allen.in]
- 4. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 5. CN101434547B - Method for preparing aniline from nitrobenzene - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aniline - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. echemi.com [echemi.com]
Technical Support Center: Optimizing Solvent Systems for the Purification of 3-Chloro-4-(isopentyloxy)aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the purification of 3-Chloro-4-(isopentyloxy)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. Potential impurities may consist of the corresponding nitro-precursor if the synthesis involves a reduction step, other positional isomers, and oxidation byproducts which often cause a reddish-brown discoloration of the crude product.
Q2: What are the key physicochemical properties of this compound to consider when selecting a purification solvent?
A2: Key properties include its predicted boiling point of 321.9±22.0 °C, a predicted density of 1.101±0.06 g/cm³, and a predicted pKa of 4.17±0.10.[1][2] Its basic nature (due to the aniline group) and the presence of a relatively non-polar isopentyloxy group will influence its solubility in various organic solvents.
Q3: Which purification techniques are most suitable for this compound?
A3: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q4: How can I remove the color from my crude this compound?
A4: The reddish-brown color is often due to oxidized impurities. Purification by column chromatography is typically effective at removing these colored byproducts. Additionally, treatment with activated carbon during the recrystallization process can help to decolorize the solution before crystallization.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
| Possible Cause | Suggested Solution |
| The solvent is too non-polar. | Try a more polar solvent. For anilines, common solvents include ethanol, methanol, and ethyl acetate. |
| Insufficient solvent volume. | Gradually add more solvent until the compound dissolves at the boiling point of the solvent. |
| The compound is highly crystalline and has low solubility. | Consider using a solvent mixture. For example, dissolve the compound in a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature, and then add a miscible anti-solvent (e.g., hexane or heptane) until the solution becomes slightly turbid. Heat the mixture to get a clear solution and then allow it to cool slowly. |
Problem 2: The compound precipitates out of the solution too quickly, leading to the formation of fine powders or oils instead of crystals.
| Possible Cause | Suggested Solution |
| The solution is supersaturated. | Use a larger volume of solvent to dissolve the compound initially. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Insulating the flask can slow down the cooling rate. |
| The solvent is not ideal for crystallization. | Experiment with different solvents or solvent mixtures. A slightly poorer solvent at room temperature that has good solubility at higher temperatures is often ideal. |
Problem 3: Impurities co-crystallize with the product.
| Possible Cause | Suggested Solution |
| The impurity has similar solubility properties to the desired compound. | A single recrystallization may not be sufficient. A second recrystallization from a different solvent system may be necessary. Alternatively, consider purification by column chromatography prior to recrystallization. |
| Too little solvent was used, causing the impurities to be entrapped in the crystals. | Ensure you are using enough solvent to keep the impurities dissolved at the lower temperature. |
Column Chromatography
Problem 1: The compound does not move from the baseline (Rf = 0).
| Possible Cause | Suggested Solution |
| The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
Problem 2: The compound runs with the solvent front (Rf = 1).
| Possible Cause | Suggested Solution |
| The eluent is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane). |
Problem 3: The compound streaks on the silica gel column.
| Possible Cause | Suggested Solution |
| The aniline group is interacting with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
| The compound is overloaded on the column. | Use a larger column or load less crude material. |
| The compound is not fully soluble in the mobile phase. | Ensure the compound is fully dissolved in a small amount of the mobile phase before loading it onto the column. |
Data Presentation
Table 1: Recommended Solvent Systems for Purification of Substituted Anilines
| Purification Method | Solvent System (v/v) | Compound Class |
| Recrystallization | Ethanol | Chloro-alkoxy-anilines |
| Recrystallization | Dichloromethane/Hexane | Chloro-alkoxy-anilines |
| Column Chromatography | Ethyl Acetate/Hexane (e.g., 1:9 to 3:7) | Chloro-phenoxy-anilines[3] |
| Column Chromatography | Ethyl Acetate/Hexane with 0.5% Triethylamine | Basic Anilines |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.
-
If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot-filter the solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Adsorb the crude material onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried silica with the adsorbed compound onto the top of the packed column.
-
Begin eluting with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the desired compound.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: Decision-making workflow for troubleshooting common purification issues.
References
Technical Support Center: N-alkylation of 3-Chloro-4-(isopentyloxy)aniline
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the N-alkylation of 3-chloro-4-(isopentyloxy)aniline.
Troubleshooting Guide
Low or No Conversion of Starting Material
Question: I am not observing any significant consumption of my this compound. What are the potential causes and solutions?
Answer: Low or no conversion in N-alkylation reactions can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Catalyst Inactivity: The choice and handling of the catalyst are critical.
-
Troubleshooting:
-
Ensure the catalyst is not expired or improperly stored. Many catalysts are sensitive to air and moisture.
-
Consider catalyst activation procedures if required. For example, some catalysts may need to be dried or pre-treated.
-
Increase the catalyst loading. Typical catalyst loading ranges from 1-5 mol%.
-
Experiment with different types of catalysts. The electronic nature of the substituted aniline may require a specific type of catalyst. For instance, palladium, ruthenium, and iridium-based catalysts have shown efficacy in the N-alkylation of anilines.[1][2]
-
-
-
Insufficient Reaction Temperature: N-alkylation of anilines, especially with less reactive alkylating agents like alcohols, often requires elevated temperatures to proceed at a reasonable rate.[1]
-
Troubleshooting:
-
Gradually increase the reaction temperature in increments of 10-20°C. Common temperature ranges for N-alkylation of anilines are between 80°C and 140°C.
-
Ensure accurate temperature monitoring with a calibrated thermometer.
-
-
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction rate.
-
Troubleshooting:
-
If using an alcohol as the alkylating agent in a "borrowing hydrogen" strategy, a base is typically required. Common bases include potassium tert-butoxide (KOtBu) and other strong, non-nucleophilic bases. Ensure the base is anhydrous.
-
The solvent should be inert to the reaction conditions and capable of reaching the desired temperature. High-boiling point solvents like toluene, xylene, or dioxane are often used.
-
-
Formation of Multiple Products and Byproducts
Question: My reaction mixture shows multiple spots on TLC, indicating the formation of several products. How can I improve the selectivity for the desired mono-N-alkylated product?
Answer: The formation of multiple products is a common challenge in N-alkylation, primarily due to over-alkylation and other side reactions.
-
Over-alkylation: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.
-
Troubleshooting:
-
Stoichiometry Control: Use a stoichiometric excess of the aniline relative to the alkylating agent. This will increase the probability of the alkylating agent reacting with the more abundant primary amine.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor mono-alkylation.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation.
-
-
-
Side Reactions: Depending on the alkylating agent and reaction conditions, other side reactions can occur.
-
Troubleshooting:
-
If using an aldehyde or ketone for reductive amination, reduction of the carbonyl group to an alcohol can be a competing reaction. Ensure the reducing agent is added after the formation of the imine.
-
The presence of both an electron-withdrawing group (chloro) and an electron-donating group (isopentyloxy) on the aniline ring can influence reactivity and potentially lead to undesired side reactions. Careful optimization of reaction conditions is crucial.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the N-alkylation of this compound with an alcohol?
A1: Based on literature for similar substituted anilines, a good starting point would be:
-
Substrate: this compound (1 mmol)
-
Alkylating Agent (Alcohol): 1.2 mmol
-
Catalyst: A ruthenium or iridium complex (e.g., [Ru(p-cymene)Cl₂]₂) at 1-2 mol%.
-
Base: Potassium tert-butoxide (1.2 mmol)
-
Solvent: Toluene (5 mL)
-
Temperature: 100-120°C
-
Atmosphere: Inert (Nitrogen or Argon)
Q2: How do the substituents on this compound affect its reactivity in N-alkylation?
A2: The electronic properties of the substituents have a significant influence. The chloro group is electron-withdrawing, which decreases the nucleophilicity of the amine and can slow down the reaction. Conversely, the isopentyloxy group is electron-donating, which increases the electron density on the aromatic ring and the nucleophilicity of the amine, potentially accelerating the reaction. The overall effect will be a balance of these two opposing influences. Generally, anilines with electron-donating groups are more reactive towards N-alkylation.
Q3: Can I use alkyl halides as alkylating agents for this reaction?
A3: Yes, alkyl halides can be used. This is a classical nucleophilic substitution reaction. However, controlling over-alkylation can be even more challenging with reactive alkyl halides. The use of a non-nucleophilic base is necessary to neutralize the hydrohalic acid formed during the reaction.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the N-alkylation of substituted anilines from various studies, which can serve as a reference for optimizing the reaction of this compound.
Table 1: N-Alkylation of Chloro-Substituted Anilines with Benzyl Alcohol
| Aniline Derivative | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroaniline | Ir-NHC complex (1.0) | KOtBu (1.5) | - | 120 | 24 | 80 | [3] |
| 2-Chloroaniline | Mn-pincer complex (2.0) | KOtBu (1.0) | Toluene | 80 | 24 | 85 | [4] |
Table 2: N-Alkylation of Alkoxy-Substituted Anilines with Benzyl Alcohol
| Aniline Derivative | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyaniline | Ir-NHC complex (1.0) | KOtBu (1.5) | - | 120 | 24 | 86 | [2] |
| 2-Methoxyaniline | Ir-NHC complex (1.0) | KOtBu (1.5) | - | 120 | 24 | 71 | [2] |
Experimental Protocols
General Protocol for N-Alkylation using an Alcohol (Borrowing Hydrogen Methodology)
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the catalyst (e.g., a suitable Ru or Ir complex, 1-2 mol%), and the base (e.g., potassium tert-butoxide, 1.2 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., toluene, 5 mL) and the alcohol alkylating agent (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-120°C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General reaction pathway for the N-alkylation of this compound.
Caption: A typical experimental workflow for the N-alkylation reaction.
Caption: A decision tree for troubleshooting common issues in N-alkylation.
References
- 1. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 3-Chloro-4-(isopentyloxy)aniline derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-(isopentyloxy)aniline and its derivatives. The information provided is intended to assist in improving the stability of these compounds during synthesis, purification, storage, and experimental use.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized this compound has a brownish tint, although it should be colorless. What could be the cause?
Troubleshooting:
-
Purification: Ensure your purification method (e.g., column chromatography, recrystallization) is effective in removing all colored impurities and residual reagents.
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during the final purification and packaging steps.
-
Light Protection: Store the compound in an amber-colored vial or a container wrapped in aluminum foil to protect it from light.[1]
Q2: I am observing degradation of my this compound derivative in solution during my experiments. What factors could be contributing to this instability?
A2: The stability of aniline derivatives in solution is highly dependent on the pH, solvent, and presence of oxidizing agents.
-
pH: Aniline derivatives can be less stable in acidic or strongly basic solutions.[4] Storage at a neutral pH of 7 and at low temperatures (e.g., 4°C) has been found to provide the best stability for anilines.[1]
-
Solvent: Protic solvents can participate in degradation reactions. The choice of solvent should be carefully considered based on your experimental conditions.
-
Oxidizing Agents: Avoid contact with strong oxidizing agents, as they can readily degrade the aniline moiety.[2]
Q3: What are the recommended storage conditions for this compound and its derivatives to ensure long-term stability?
A3: For optimal long-term stability, store the compound under the following conditions:
-
Temperature: Store at low temperatures, preferably at 2-8°C or frozen.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to minimize oxidation.
-
Light: Protect from light by using amber vials or by wrapping the container.[1]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.
Q4: During my reaction work-up, I am noticing the formation of polymeric material. How can I prevent this?
A4: Polymerization is a known degradation pathway for anilines, often initiated by exposure to air and light, and can result in the formation of a resinous mass.[1]
-
Minimize Exposure: Reduce the exposure of your compound to air and light during the work-up and purification steps.
-
Inhibitors: For long-term storage of aniline solutions, the addition of a small amount of an inhibitor like methanol might be considered, although its compatibility with your downstream applications should be verified.[1]
-
Temperature Control: Perform work-up and purification at lower temperatures to reduce the rate of polymerization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) of Solid Compound | Oxidation due to exposure to air and/or light.[1] | Store the compound under an inert atmosphere (N₂ or Ar) in a light-protected container (amber vial). Repurify if necessary. |
| Degradation in Solution | Improper pH, presence of oxidizing agents, or inappropriate solvent. | Buffer the solution to a neutral pH if possible.[1] Ensure all reagents and solvents are free of peroxides and other oxidizing agents. Evaluate the stability in different solvents. |
| Formation of Precipitate During Storage | Polymerization or formation of insoluble degradation products. | Filter the solution before use. For storage, use an inert atmosphere and low temperature. Consider adding a stabilizer if compatible with the application.[1] |
| Inconsistent Analytical Results (e.g., HPLC) | On-column degradation or instability in the analytical mobile phase. | Use a mobile phase with a neutral pH. Ensure the HPLC system is free of contaminants. Analyze samples promptly after preparation. |
| Low Yields in Synthetic Steps | Degradation of the aniline derivative under the reaction conditions (e.g., high temperature, strong acid/base). | Optimize reaction conditions to use milder reagents and lower temperatures. Protect the reaction mixture from light and air. |
Data Presentation
The stability of substituted anilines is influenced by the nature and position of the substituents. Electron-withdrawing groups, such as the chloro group, generally decrease the basicity of the aniline, which can affect its reactivity and stability.[5][6][7][8] The isopentyloxy group, being an electron-donating group, may have a counteracting effect.
The following table presents representative data on the degradation of a related compound, 4-chloroaniline, under various stress conditions. This data can serve as a proxy to estimate the potential stability of this compound derivatives.
| Stress Condition | Compound | Degradation (%) | Key Degradation Products | Reference |
| Acid Hydrolysis (0.1 N HCl, 80°C, 24h) | 4-Chloroaniline | ~15% | 4-Chlorophenol, Aminophenols | [9] |
| Base Hydrolysis (0.1 N NaOH, 80°C, 24h) | 4-Chloroaniline | ~5% | Minor degradation | [9] |
| Oxidative (3% H₂O₂, RT, 24h) | 4-Chloroaniline | >90% | Nitroso and nitro derivatives, polymeric products | |
| Thermal (80°C, 72h) | 4-Chloroaniline | <5% | Minimal degradation | [10] |
| Photolytic (ICH Q1B conditions) | 4-Chloroaniline | ~20-30% | Colored polymeric species, products of dehalogenation and oxidation | [9][11] |
Note: The data presented is for 4-chloroaniline and should be used as a general guide. The actual stability of this compound derivatives should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Derivatives
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, typically by HPLC.[12][13][14][15][16][17][18][19]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Dissolve the stressed solid to prepare a 0.1 mg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid compound and a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][20][21][22][23]
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method with a photodiode array (PDA) detector.
-
The HPLC method should be capable of separating the parent compound from all degradation products. A typical starting point would be a C18 column with a gradient elution of acetonitrile and water (with a suitable buffer like phosphate or acetate at a neutral pH).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Determine the percentage of degradation of the parent compound.
-
Assess the peak purity of the parent peak to ensure no co-eluting degradants.
-
Identify and, if necessary, characterize the major degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. researchgate.net [researchgate.net]
- 5. afit.edu [afit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journaleras.com [journaleras.com]
- 9. mdpi.com [mdpi.com]
- 10. akjournals.com [akjournals.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. openaccessjournals.com [openaccessjournals.com]
- 13. scispace.com [scispace.com]
- 14. ijpsr.com [ijpsr.com]
- 15. ijrpp.com [ijrpp.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. ijtsrd.com [ijtsrd.com]
- 18. medcraveonline.com [medcraveonline.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. azom.com [azom.com]
Validation & Comparative
Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of synthetic 3-Chloro-4-(isopentyloxy)aniline against other analytical techniques. The information is supported by experimental data drawn from established methodologies for similar compounds.
Introduction
This compound is a substituted aniline derivative. Ensuring its purity is critical in drug development and chemical synthesis, as impurities can affect efficacy, safety, and stability. HPLC is a primary method for purity determination due to its high resolution, sensitivity, and specificity. This guide outlines a recommended HPLC method and compares it with alternative analytical approaches.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the recommended method for the purity analysis of this compound. A reverse-phase HPLC (RP-HPLC) method using a C18 column is particularly suitable for separating the main compound from its potential impurities.
Proposed HPLC Method Parameters
The following table outlines a robust starting point for an HPLC method, based on common practices for analyzing substituted anilines.[1][2][3][4]
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (Gradient elution) |
| Gradient | Start with 30% Acetonitrile, ramp to 90% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase (initial conditions) to prepare a stock solution of 1 mg/mL. Prepare a working standard of 0.1 mg/mL by further dilution.
-
Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the mobile phase.
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC Purity Analysis of this compound.
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be used for purity analysis, each with its own advantages and disadvantages.[3][5][6]
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | High resolution, sensitive, quantitative, non-destructive. | Requires reference standards for identification. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Excellent for volatile impurities. | May require derivatization for polar compounds like anilines, which can be time-consuming.[3][5] |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Provides molecular weight and structural information. | Can be complex and expensive. |
| Spectrophotometry | Measurement of light absorption. | Simple and rapid. | Lacks specificity; other substances may absorb at the same wavelength, leading to inaccurate results.[4] |
Logical Comparison of Analytical Techniques
Caption: Comparison of HPLC with Alternative Analytical Methods.
Conclusion
For the routine purity analysis of synthetic this compound, RP-HPLC with UV detection is the most suitable method, offering a balance of high resolution, sensitivity, and ease of use. While other methods like GC and MS have their specific applications, they are generally less direct or more complex for this particular analysis. Spectrophotometry is not recommended for definitive purity testing due to its lack of specificity. The provided HPLC method and workflow offer a solid foundation for researchers and drug development professionals to ensure the quality of their synthesized compounds.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Reactivity of 3-Chloro-4-(isopentyloxy)aniline and Other Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
Halogenated anilines are fundamental building blocks in modern medicinal chemistry and materials science. Their utility stems from the dual reactivity of the aniline moiety: the nucleophilic amino group and the reactive carbon-halogen bond, which serves as a handle for sophisticated cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 3-Chloro-4-(isopentyloxy)aniline, placing it in the context of other halogenated anilines to aid in synthetic planning and reagent selection.
Factors Influencing the Reactivity of Halogenated Anilines
The reactivity of a halogenated aniline is not monolithic; it is a nuanced interplay of electronic and steric factors contributed by the halogen, the amino group, and other substituents on the aromatic ring.
-
The Amino Group (-NH₂): As a strong activating group, the amino moiety increases the electron density of the aromatic ring, particularly at the ortho and para positions. This enhances susceptibility to electrophilic aromatic substitution but can be problematic, leading to over-reaction or undesired side products.[1] The basicity of the nitrogen's lone pair, quantified by its pKₐ, is crucial for its role as a nucleophile and its interaction with catalysts.
-
The Halogen Atom (X): The halogen influences reactivity in two primary ways:
-
Inductive Effect: As electronegative atoms, halogens withdraw electron density from the ring (-I effect), which decreases the basicity of the amino group.
-
Cross-Coupling Reactivity: The carbon-halogen (C-X) bond strength is paramount for palladium-catalyzed cross-coupling reactions. The bond dissociation energy follows the trend C-Cl > C-Br > C-I. Consequently, the rate of the crucial oxidative addition step in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination follows the reverse order: C-I > C-Br > C-Cl .[2][3]
-
-
The Alkoxy Group (-OR): In this compound, the isopentyloxy group is a strong electron-donating group (+R effect) due to the lone pairs on the oxygen atom. This effect increases the electron density of the ring and enhances the basicity of the aniline nitrogen compared to an aniline with only a halogen substituent.
Quantitative Reactivity Comparison
To objectively compare these molecules, we can examine key quantitative parameters: the pKₐ of the conjugate acid (anilinium ion), which reflects the basicity of the amino group, and representative yields in common synthetic transformations.
| Compound | Structure | Halogen | Other Key Substituent | pKₐ (Anilinium Ion) | Representative Suzuki Coupling Yield¹ |
| This compound | Chlorine | 4-Isopentyloxy (EDG²) | ~4.1 (estimated)³ | Moderate to Good | |
| Aniline | None | None | 4.6 | N/A | |
| 3-Chloroaniline | Chlorine | None | 3.34 | Good | |
| 4-Bromoaniline | Bromine | None | 3.86 | Good to Excellent[4] | |
| 4-Iodoaniline | Iodine | None | 3.78 | Excellent |
¹Representative yields depend heavily on specific reaction conditions (catalyst, ligand, base, solvent). The table reflects general reactivity trends where C-Br is often more reactive than C-Cl.[2][4] ²EDG = Electron-Donating Group. ³Estimated pKₐ based on 3-chloro-4-methoxyaniline (pKₐ ≈ 4.13). The longer isopentyloxy chain is expected to have a minimal additional electronic effect.
Analysis:
-
Basicity: The isopentyloxy group in the para position significantly donates electron density, increasing the basicity of the amino group in this compound compared to 3-Chloroaniline. The chloro substituent's electron-withdrawing inductive effect still makes it a weaker base than unsubstituted aniline.
-
Cross-Coupling Reactivity: For reactions at the C-X bond, this compound is expected to be less reactive than its bromo- and iodo-analogs due to the stronger C-Cl bond.[2] However, modern palladium catalysts with specialized ligands have been developed to efficiently activate aryl chlorides, making them viable and cost-effective substrates.[5][6]
Key Experimental Protocols
Halogenated anilines are workhorses in palladium-catalyzed cross-coupling reactions. Below is a representative protocol for the Buchwald-Hartwig amination, a powerful method for C-N bond formation.
Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes the coupling of an aryl halide (e.g., this compound, reacting at the C-Cl position) with a primary amine.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask or reaction vial, add the aryl halide, the base, and a magnetic stir bar.
-
Reagent Addition: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst Loading: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the phosphine ligand.
-
Solvent and Amine: Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the specified time (4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Visualizing Reactivity and Workflows
Diagram 1: Factors Influencing Cross-Coupling Reactivity
This diagram illustrates the key decision points and factors that determine the reactivity of a halogenated aniline in a palladium-catalyzed cross-coupling reaction.
Diagram 2: General Experimental Workflow for Suzuki-Miyaura Coupling
This workflow outlines the standard laboratory procedure for performing a Suzuki-Miyaura cross-coupling reaction with a halogenated aniline.
References
- 1. Anilines: Acid-base properties [qorganica.com]
- 2. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Comparative Study on the Biological Activity of 3-Chloro-4-(isopentyloxy)aniline Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 3-Chloro-4-(isopentyloxy)aniline derivatives. Due to a lack of extensive direct studies on this specific compound, this guide draws upon experimental data from structurally similar aniline derivatives to infer potential therapeutic applications and guide future research. The information presented is based on published literature concerning substituted anilines and their demonstrated antimicrobial, antifungal, and anticancer properties.
Comparative Analysis of Biological Activity
Table 1: Comparative Biological Activities of Substituted Aniline Derivatives
| Compound/Derivative Class | Biological Activity | Key Findings |
| Aniline Derivatives of Chlorothalonil | Fungicidal | Electron-withdrawing groups, such as a nitro group at the 4-position of the aniline ring, were found to enhance fungicidal activity against cucumber downy mildew.[1] |
| Substituted Anilinobenzimidazoles | Antimicrobial | Benzimidazole derivatives with substituted anilines showed activity against various bacteria and fungi.[2] |
| Trifluoro-Anilines | Antibacterial (against Vibrio species) | Certain trifluoro-aniline derivatives demonstrated inhibition of both planktonic cell growth and biofilm formation. |
| 4-Anilinoquinolinylchalcone Derivatives | Anticancer | A hybrid molecule containing a 4-anilinoquinoline moiety exhibited cytotoxicity against breast cancer cell lines, potentially through ATP depletion and induction of apoptosis. |
| Benzothiazole Aniline Derivatives | Anticancer | Benzothiazole anilines and their platinum (II) complexes have shown selective inhibitory activities against various cancer cell lines, including liver cancer.[3] |
Based on these findings, it is plausible that this compound derivatives could exhibit one or more of these biological activities. The presence of the chloro and isopentyloxy groups will undoubtedly influence the molecule's lipophilicity, steric profile, and electronic properties, thereby modulating its interaction with biological targets.
Inferred Structure-Activity Relationships and Potential Applications
The structure of this compound suggests several avenues for biological activity:
-
Antimicrobial and Antifungal Activity: The halogen (chloro) substitution is a common feature in many antimicrobial agents. The lipophilic isopentyloxy group may enhance the compound's ability to penetrate microbial cell membranes. Structure-activity relationship studies on chlorothalonil derivatives indicated that electron-withdrawing groups on the aniline ring enhance fungicidal activity.[1]
-
Anticancer Activity: The aniline scaffold is present in numerous kinase inhibitors and other anticancer agents. The overall topography of the molecule could allow it to fit into the ATP-binding pocket of various kinases. For instance, lapatinib, a tyrosine kinase inhibitor, contains a substituted aniline moiety.
Experimental Protocols for Biological Activity Screening
Researchers investigating the biological potential of this compound derivatives can adapt the following generalized experimental protocols from studies on related compounds.
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the appropriate growth medium.
-
Incubation: The standardized microbial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO and serially diluted in cell culture medium. The cells are then treated with various concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. The formazan crystals formed by viable cells are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Visualizing Potential Mechanisms and Workflows
The following diagrams illustrate a potential signaling pathway that could be targeted by aniline-based kinase inhibitors and a general workflow for screening the biological activity of novel compounds.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by an aniline derivative.
Caption: General workflow for the biological evaluation of novel chemical entities.
References
A Comparative Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key intermediates is paramount. This guide provides a comprehensive benchmark of synthetic routes to 3-Chloro-4-(isopentyloxy)aniline, a valuable building block in medicinal chemistry. We present a detailed comparison of methodologies, supported by experimental data from analogous preparations, to inform your selection of the most appropriate synthetic strategy.
Executive Summary
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes the quantitative data for the benchmark synthesis and a common alternative. The data for the Williamson ether synthesis is based on analogous reactions with similar substrates, and the reduction data is derived from established methods for converting substituted nitroaromatics to anilines.
| Parameter | Benchmark Synthesis: Williamson Ether Synthesis & Fe/NH4Cl Reduction | Alternative Method 1: Williamson Ether Synthesis & Catalytic Hydrogenation |
| Step 1: Ether Formation | Williamson Ether Synthesis | Williamson Ether Synthesis |
| Starting Materials | 2-Chloro-4-nitrophenol, Isopentyl bromide, K2CO3 | 2-Chloro-4-nitrophenol, Isopentyl bromide, K2CO3 |
| Solvent | Acetonitrile or DMF | Acetonitrile or DMF |
| Temperature | 60-80 °C | 60-80 °C |
| Reaction Time | 4-8 hours | 4-8 hours |
| Step 2: Nitro Reduction | Fe/NH4Cl Reduction | Catalytic Hydrogenation |
| Reagents | Iron powder, NH4Cl | H2 gas, 5% Pt/C |
| Solvent | Ethanol/Water | Toluene or Ethanol |
| Temperature | Reflux (approx. 80-90 °C) | Room Temperature to 50 °C |
| Pressure | Atmospheric | 50-100 psi |
| Reaction Time | 2-4 hours | 2-6 hours |
| Overall Performance | ||
| Overall Yield | ~80-85% (estimated) | ~80-90% (estimated) |
| Purity | High after chromatography | High after filtration and solvent removal |
| Scalability | Good, though requires handling of iron waste. | Excellent, common in industrial processes. |
| Safety Considerations | Standard handling of flammable solvents. | Requires specialized high-pressure hydrogenation equipment and handling of flammable H2 gas and pyrophoric catalyst. |
Experimental Protocols
Benchmark Synthesis: Williamson Ether Synthesis followed by Fe/NH4Cl Reduction
This method is a robust and widely applicable procedure in a standard laboratory setting.
Step 1: Synthesis of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene
-
To a solution of 2-chloro-4-nitrophenol (1.0 eq) in acetonitrile or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add isopentyl bromide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 70°C and maintain for 6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
To a mixture of 1-chloro-2-(isopentyloxy)-4-nitrobenzene (1.0 eq) in a 3:1 mixture of ethanol and water, add ammonium chloride (4.0 eq) and iron powder (3.0 eq).
-
Heat the mixture to reflux (approximately 85°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.[1]
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain this compound. The product can be further purified by column chromatography if necessary.
Alternative Method 1: Catalytic Hydrogenation
This method is highly efficient and often preferred for larger-scale synthesis due to simpler workup, but requires specialized equipment.
Step 1: Synthesis of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene
The protocol is identical to Step 1 of the Benchmark Synthesis.
Step 2: Synthesis of this compound
-
In a high-pressure reaction vessel, dissolve 1-chloro-2-(isopentyloxy)-4-nitrobenzene (1.0 eq) in toluene or ethanol.
-
Add 5% platinum on carbon (Pt/C) catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 100 psi.[2]
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50°C) for 2-6 hours, monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the product.
Visualizations of Synthetic Pathways and Workflow
Caption: Synthetic routes to this compound.
Caption: Decision workflow for synthesis method selection.
References
A Spectroscopic Comparison of 3-Chloro-4-(isopentyloxy)aniline and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the aromatic amine 3-Chloro-4-(isopentyloxy)aniline and its key precursors. Due to the limited availability of direct experimental spectra for this compound and its immediate precursors, this guide utilizes data from closely related structural analogs to provide a representative analysis. The presented data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offers valuable insights for reaction monitoring, quality control, and structural elucidation in synthetic chemistry and drug development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the precursors and a structural analog of the final product.
Table 1: Spectroscopic Data for Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) |
| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | 173.56 | 8.18 (d, 1H), 8.05 (dd, 1H), 7.20 (d, 1H), 5.8 (br s, 1H, OH) | 160.1, 140.9, 126.3, 125.8, 120.2, 115.7 | 3400-3200 (O-H), 1580, 1340 (NO₂) | 173 (M⁺) |
| Isopentyl Bromide | C₅H₁₁Br | 151.04 | 3.42 (t, 2H), 1.75 (m, 1H), 1.68 (q, 2H), 0.92 (d, 6H) | 37.8, 33.2, 28.6, 22.3 | 2958, 2872 (C-H), 1250 (C-Br) | 150, 152 (M⁺, M⁺+2) |
| 4-Pentyloxyaniline* | C₁₁H₁₇NO | 179.26 | 6.68 (d, 2H), 6.62 (d, 2H), 3.85 (t, 2H), 3.55 (br s, 2H, NH₂), 1.75 (m, 2H), 1.40 (m, 2H), 0.93 (t, 3H) | 152.8, 142.7, 115.9, 115.4, 68.7, 29.1, 28.3, 22.5, 14.0 | 3450, 3360 (N-H), 2955, 2870 (C-H), 1235 (C-O) | 179 (M⁺) |
*Data for 4-Pentyloxyaniline is used as a close structural analog for 4-isopentyloxyaniline.
Table 2: Predicted Spectroscopic Data for this compound and Its Nitro Precursor
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (δ ppm) | Predicted ¹³C NMR (δ ppm) | Predicted Key IR Absorptions (cm⁻¹) | Predicted Mass Spec (m/z) |
| 1-Chloro-4-isopentyloxy-2-nitrobenzene | C₁₁H₁₄ClNO₃ | 243.69 | Aromatic protons (3H) between 7.0-8.0, Isopentyloxy protons (9H) between 0.9-4.0 | Aromatic carbons (6C) between 115-160, Isopentyloxy carbons (5C) between 14-70 | 2960, 2870 (C-H), 1580, 1345 (NO₂), 1250 (C-O) | 243, 245 (M⁺, M⁺+2) |
| This compound | C₁₁H₁₆ClNO | 213.71 | Aromatic protons (3H) between 6.5-7.0, Isopentyloxy protons (9H) between 0.9-4.0, NH₂ protons (2H) broad singlet ~3.5-4.5 | Aromatic carbons (6C) between 115-150, Isopentyloxy carbons (5C) between 14-70 | 3450, 3360 (N-H), 2960, 2870 (C-H), 1240 (C-O) | 213, 215 (M⁺, M⁺+2) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the solid sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. For liquid samples, a few drops are sufficient. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
Instrument Setup: The NMR spectra are acquired on a 400 MHz (or higher) spectrometer. The instrument is tuned and locked to the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
Data Acquisition: For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer acquisition time. Typically, 16-64 scans are accumulated for ¹H NMR and several hundred to thousands for ¹³C NMR to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of a pure KBr pellet is recorded.
-
Data Acquisition: The KBr pellet containing the sample is placed in the sample holder. The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrument Setup: A GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase) is used. The injector temperature is set to 250°C and the transfer line to 280°C. Helium is used as the carrier gas at a constant flow rate.
-
Data Acquisition: A small volume (typically 1 µL) of the sample solution is injected into the GC. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a final high temperature (e.g., 300°C) to separate the components of the mixture. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.
-
Data Processing: The total ion chromatogram (TIC) is analyzed to identify the retention times of the eluted compounds. The mass spectrum corresponding to each chromatographic peak is then examined to determine the molecular weight and fragmentation pattern of the analyte.
Visualized Workflows
The following diagrams illustrate the synthetic pathway and the analytical workflow for the characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Analytical workflow for spectroscopic characterization.
A Researcher's Guide to Assessing Lot-to-Lot Variability of Commercial 3-Chloro-4-(isopentyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals
The consistency and purity of starting materials are paramount in research and drug development. Lot-to-lot variability in commercial chemicals can introduce unforeseen variables, leading to irreproducible results and delays in discovery and development timelines. This guide provides a comprehensive framework for assessing the lot-to-lot variability of 3-Chloro-4-(isopentyloxy)aniline, a key intermediate in various synthetic pathways. By implementing the analytical strategies outlined below, researchers can ensure the quality and consistency of this critical reagent, thereby enhancing the reliability of their experimental outcomes.
The Importance of Consistency: Potential Impacts of Variability
Impurities or variations in the concentration of the main component can have significant downstream effects. In drug discovery, for instance, an unknown impurity could exhibit biological activity, leading to false positives or unexpected toxicity. In process chemistry, inconsistent purity can affect reaction kinetics, yield, and the impurity profile of the final product. Therefore, a thorough assessment of each new lot of this compound is a critical step in maintaining experimental integrity.
Characterizing Lot-to-Lot Variability: A Multi-faceted Approach
A comprehensive assessment of this compound involves several analytical techniques to determine purity, identify and quantify impurities, and measure residual solvent and water content. The following tables provide a template for summarizing quantitative data from the analysis of different commercial lots.
Table 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
| Lot Number | Supplier | Purity (%) by Area Normalization | Retention Time (min) |
| Lot A | Supplier X | 99.2 | 8.54 |
| Lot B | Supplier X | 98.5 | 8.56 |
| Lot C | Supplier Y | 99.5 | 8.53 |
Table 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
| Lot Number | Impurity (Identity/RT) | Peak Area (%) | Potential Source |
| Lot A | Impurity 1 (RT 10.2 min) | 0.3 | Unreacted starting material |
| Impurity 2 (RT 12.5 min) | 0.5 | By-product of etherification | |
| Lot B | Impurity 1 (RT 10.2 min) | 0.8 | Unreacted starting material |
| Impurity 2 (RT 12.5 min) | 0.6 | By-product of etherification | |
| Impurity 3 (RT 14.1 min) | 0.1 | Unknown | |
| Lot C | Impurity 1 (RT 10.2 min) | 0.1 | Unreacted starting material |
| Impurity 4 (RT 11.8 min) | 0.4 | Isomeric impurity |
Table 3: Water Content by Karl Fischer Titration
| Lot Number | Water Content (w/w %) |
| Lot A | 0.15 |
| Lot B | 0.35 |
| Lot C | 0.08 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are standard protocols for the key analytical techniques.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the main component and to quantify known and unknown impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically effective for aniline derivatives.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.
Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST). Quantify impurities using the area normalization method or by creating calibration curves with certified reference standards if available.
Water Content by Karl Fischer Titration
This is a standard method for the accurate determination of water content in solid and liquid samples.
-
Instrumentation: A volumetric or coulometric Karl Fischer titrator.
-
Reagent: A suitable Karl Fischer reagent (one-component or two-component).
-
Solvent: Anhydrous methanol or a specialized solvent for amines if necessary to prevent side reactions.
-
Sample Preparation: Accurately weigh an appropriate amount of the this compound sample directly into the titration vessel. The sample size should be chosen based on the expected water content to ensure a sufficient titration volume.[1]
-
Procedure:
-
Pre-titrate the solvent to dryness.
-
Add the weighed sample to the vessel and stir to dissolve.
-
-
Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.
Structural Confirmation by NMR and FTIR Spectroscopy
While not quantitative for lot-to-lot comparison of minor components, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for confirming the identity and structural integrity of the main component in each lot.
-
¹H and ¹³C NMR: Provides detailed information about the chemical structure. Spectra from different lots should be identical, with no new signals indicating significant structural impurities.
-
FTIR: Confirms the presence of key functional groups (e.g., N-H, C-O, aromatic C-H). The FTIR spectra of different lots should be superimposable.
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex processes and relationships. The following diagrams were created using the Graphviz (DOT language) to visualize the experimental workflow and a hypothetical signaling pathway that could be affected by impurities.
Caption: Experimental workflow for assessing lot-to-lot variability.
Caption: Hypothetical signaling pathway affected by an impurity.
By adopting a systematic and rigorous analytical approach, researchers can effectively assess and control for the lot-to-lot variability of commercial this compound, ensuring the integrity and reproducibility of their scientific work.
References
In-Silico Predictions vs. Experimental Realities: A Comparative Guide for 3-Chloro-4-(isopentyloxy)aniline and its Analogs
For researchers, scientists, and drug development professionals, the early assessment of a compound's physicochemical and toxicological properties is paramount. This guide provides a comparative analysis of in-silico predicted properties for 3-Chloro-4-(isopentyloxy)aniline against experimentally determined properties of its structurally similar analogs, 3-chloro-4-methoxyaniline and 3-chloro-4-ethoxyaniline. This comparison aims to highlight the predictive accuracy of computational tools in the context of substituted anilines, a common scaffold in medicinal chemistry.
Executive Summary
The development of novel chemical entities often relies on a synergy between computational prediction and experimental validation. In the absence of experimental data for this compound, this guide leverages in-silico predictions from widely-used platforms, SwissADME and ADMETlab 2.0. To contextualize these predictions, a thorough review of experimental data for the closely related analogs, 3-chloro-4-methoxyaniline and 3-chloro-4-ethoxyaniline, is presented. This comparative approach offers valuable insights into the reliability of predictive models for this chemical class and serves as a practical guide for researchers in early-stage drug discovery.
In-Silico Property Profile of this compound
The Simplified Molecular Input Line Entry System (SMILES) string for this compound, CC(C)CCOC1=C(Cl)C=C(N)C=C1, was used to generate a comprehensive profile of its predicted physicochemical, pharmacokinetic, and toxicological properties using the SwissADME and ADMETlab 2.0 web servers.
Physicochemical Properties (In-Silico Prediction)
| Property | Predicted Value (SwissADME) | Predicted Value (ADMETlab 2.0) |
| Molecular Weight | 213.71 g/mol | 213.71 g/mol |
| LogP (Octanol/Water) | 3.56 | 3.39 |
| Water Solubility | Poorly soluble | -3.85 (log mol/L) |
| pKa (most basic) | 4.17 (Predicted) | 4.21 |
ADMET Profile (In-Silico Prediction)
| Parameter | Predicted Outcome (SwissADME) | Predicted Outcome (ADMETlab 2.0) |
| Absorption | ||
| GI Absorption | High | High |
| BBB Permeant | Yes | Yes |
| Distribution | ||
| P-gp Substrate | No | Inhibitor |
| Metabolism | ||
| CYP1A2 Inhibitor | Yes | Inhibitor |
| CYP2C9 Inhibitor | Yes | Inhibitor |
| CYP2C19 Inhibitor | No | Non-inhibitor |
| CYP2D6 Inhibitor | No | Inhibitor |
| CYP3A4 Inhibitor | Yes | Inhibitor |
| Excretion | ||
| Renal OCT2 Substrate | No | - |
| Toxicity | ||
| hERG Blocker | - | Low risk |
| Ames Mutagenicity | - | Non-mutagen |
| Carcinogenicity | - | Non-carcinogen |
| Skin Sensitization | - | Weak sensitizer |
| Oral Acute Toxicity (LD50) | - | 2.49 mol/kg (Class III) |
Experimental Data of Structurally Similar Compounds
To serve as a benchmark for the in-silico predictions, experimental data for two structurally analogous compounds, 3-chloro-4-methoxyaniline and 3-chloro-4-ethoxyaniline, were compiled from various sources.
3-chloro-4-methoxyaniline (CAS: 5345-54-0)
| Property | Experimental Value | Source |
| Melting Point | 50-55 °C | [1][2] |
| Boiling Point | 200 °C (rough estimate) | [1] |
| LogP (Octanol/Water) | 1.57 | [3] |
| Water Solubility | - | - |
| Acute Oral Toxicity (LD50, rat) | 550 mg/kg | [1] |
| Acute Oral Toxicity (LD50, mouse) | 650 mg/kg | [1] |
3-chloro-4-ethoxyaniline (CAS: 5211-02-9)
| Property | Experimental Value | Source |
| Melting Point | - | - |
| Boiling Point | - | - |
| LogP (Octanol/Water) | 2.32 | [4] |
| Water Solubility | - | - |
| Acute Oral Toxicity (LD50) | - | - |
Comparison and Analysis
A direct comparison reveals that the in-silico predictions for this compound generally align with the expected trends based on the experimental data of its shorter-chain analogs. The predicted LogP of ~3.4-3.6 for the target molecule is higher than that of the methoxy (1.57) and ethoxy (2.32) analogs, which is consistent with the increased lipophilicity from the larger isopentyloxy group.
The predicted oral acute toxicity for this compound falls into Class III (slightly toxic), which is in the same range as the experimental LD50 of 3-chloro-4-methoxyaniline. This suggests that the in-silico tools provide a reasonable estimation of the toxicity profile for this class of compounds.
Methodologies
In-Silico Prediction Protocols
SwissADME: The canonical SMILES string of this compound was submitted to the SwissADME web server (--INVALID-LINK--). The platform calculates a wide range of descriptors including physicochemical properties, pharmacokinetic properties (ADME), and drug-likeness.[5]
ADMETlab 2.0: The SMILES string was also inputted into the ADMETlab 2.0 platform (67][8][9][10] This tool provides predictions for a comprehensive set of ADMET-related properties, including various toxicity endpoints.[7][8][9][10]
Experimental Data Compilation
Experimental data for 3-chloro-4-methoxyaniline and 3-chloro-4-ethoxyaniline were sourced from publicly available chemical databases and literature. The reported values represent experimentally determined data.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the in-silico prediction and comparative analysis process.
References
- 1. chembk.com [chembk.com]
- 2. 3-Chloro-4-methoxyaniline | 5345-54-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. chemscene.com [chemscene.com]
- 5. Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. admetmesh.scbdd.com [admetmesh.scbdd.com]
- 7. ADMETlab 2.0 [admetmesh.scbdd.com]
- 8. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties | Semantic Scholar [semanticscholar.org]
Comparative analysis of the cost-effectiveness of different synthetic routes to 3-Chloro-4-(isopentyloxy)aniline
For Researchers, Scientists, and Drug Development Professionals: A Guide to Cost-Effective Synthesis
This guide provides a comparative analysis of two primary synthetic routes to 3-Chloro-4-(isopentyloxy)aniline, a key intermediate in pharmaceutical synthesis. The evaluation focuses on cost-effectiveness, supported by experimental data, to aid researchers in selecting the most suitable method for their laboratory and pilot-scale production needs.
Executive Summary
Two plausible synthetic pathways to this compound are evaluated:
-
Route 1: Williamson Ether Synthesis followed by Nitro Group Reduction. This classic route involves the etherification of 2-chloro-4-nitrophenol with an isopentyl halide, followed by the reduction of the nitro intermediate.
-
Route 2: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction. This approach utilizes the reaction of 3,4-dichloronitrobenzene with an isopentoxide, followed by the reduction of the resulting nitro compound.
The choice between these routes will likely depend on the starting material cost and availability, as well as the desired scale of the synthesis. While Route 1 offers a more traditional and potentially higher-yielding etherification step, Route 2 may be more atom-economical if the starting dichloronitrobenzene is readily available at a lower cost.
Data Presentation: A Comparative Overview
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Nucleophilic Aromatic Substitution |
| Starting Materials | 2-chloro-4-nitrophenol, Isopentyl bromide | 3,4-dichloronitrobenzene, Isopentyl alcohol |
| Key Intermediates | 1-Chloro-2-(isopentyloxy)-4-nitrobenzene | 1-Chloro-2-(isopentyloxy)-4-nitrobenzene |
| Overall Yield | Good to High | Moderate to Good |
| Process Steps | 2 | 2 |
| Key Advantages | Generally high yields for Williamson ether synthesis. | Potentially more atom-economical. |
| Key Disadvantages | Isopentyl bromide can be more expensive than isopentyl alcohol. | SNAr reactions can sometimes lead to side products. |
Experimental Protocols
Route 1: Williamson Ether Synthesis and Reduction
Step 1: Synthesis of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene
-
To a solution of 2-chloro-4-nitrophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add isopentyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-chloro-2-(isopentyloxy)-4-nitrobenzene.
Step 2: Synthesis of this compound
-
To a solution of 1-chloro-2-(isopentyloxy)-4-nitrobenzene (1 equivalent) in a solvent mixture like ethanol and water, add a reducing agent such as iron powder (3 equivalents) and an acid catalyst like ammonium chloride or acetic acid (0.2 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Further purification can be achieved by column chromatography if necessary.
Route 2: Nucleophilic Aromatic Substitution and Reduction
Step 1: Synthesis of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene
-
Prepare sodium isopentoxide by reacting isopentyl alcohol (1.5 equivalents) with sodium metal (1.5 equivalents) in a dry, inert solvent like THF under an inert atmosphere.
-
To this solution, add 3,4-dichloronitrobenzene (1 equivalent) portion-wise.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the reaction and quench with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the solvent to get the crude product, which can be purified by column chromatography.
Step 2: Synthesis of this compound
The reduction of the nitro group is carried out using the same procedure as described in Step 2 of Route 1.
Mandatory Visualization
Caption: Comparative workflow of two synthetic routes to this compound.
Validation of a Novel HPLC-UV Method for Quantifying 3-Chloro-4-(isopentyloxy)aniline in a Reaction Mixture: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates in a chemical reaction is paramount for process optimization and quality control. This guide provides a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of 3-Chloro-4-(isopentyloxy)aniline. Its performance is objectively compared with alternative analytical techniques, supported by detailed experimental data and protocols.
The timely and accurate analysis of this compound, a key intermediate in various synthetic pathways, is critical. This document outlines a newly developed reversed-phase HPLC-UV method and compares its validation performance against two established analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and an alternative HPLC method utilizing a different stationary phase. The validation of these methods has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision, and sensitivity.[1][2][3][4][5]
Comparative Analysis of Analytical Methods
The performance of the new HPLC-UV method was rigorously evaluated against a GC-MS method and an alternative HPLC-UV method. The new method demonstrates excellent linearity, accuracy, and precision, making it a highly suitable approach for routine in-process control.
| Parameter | New HPLC-UV Method | Alternative HPLC-UV Method | GC-MS Method |
| Linearity (R²) | 0.9998 | 0.9991 | 0.9995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.1% | 99.0% - 101.5% |
| Precision (RSD%) | < 1.5% | < 2.0% | < 1.8% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL | 0.04 µg/mL |
| Run Time | 10 minutes | 12 minutes | 25 minutes |
Visualizing the Method Validation Workflow
The following diagram illustrates the systematic workflow undertaken for the validation of the new analytical method.
Comparative Logic of Analytical Techniques
The selection of an appropriate analytical method depends on a variety of factors. The diagram below outlines the decision-making logic for choosing between the validated HPLC-UV method and the alternative GC-MS method.
Experimental Protocols
Detailed methodologies for the new HPLC-UV method, the alternative HPLC-UV method, and the GC-MS method are provided below.
New HPLC-UV Method
-
Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column : Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase : Isocratic elution with Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 240 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : A 1.0 mL aliquot of the reaction mixture was diluted to 100.0 mL with the mobile phase. The solution was then filtered through a 0.45 µm nylon syringe filter before injection.
-
Standard Preparation : A stock solution of this compound (100 µg/mL) was prepared in the mobile phase. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Alternative HPLC-UV Method
-
Instrumentation : Waters Alliance e2695 Separation Module with a 2489 UV/Visible Detector.
-
Column : Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 100 mm, 2.6 µm.
-
Mobile Phase : Gradient elution with Mobile Phase A (Water with 0.1% trifluoroacetic acid) and Mobile Phase B (Acetonitrile with 0.1% trifluoroacetic acid). The gradient started at 40% B, increasing to 90% B over 8 minutes, holding for 2 minutes, and then returning to initial conditions.
-
Flow Rate : 1.2 mL/min.
-
Column Temperature : 35°C.
-
Detection Wavelength : 240 nm.
-
Injection Volume : 10 µL.
-
Sample and Standard Preparation : As described for the new HPLC-UV method.
GC-MS Method
Gas chromatography is a common technique for analyzing aromatic amines.[6][7][8][9][10]
-
Instrumentation : Agilent 7890B GC with a 5977A Mass Selective Detector.
-
Column : HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature : 280°C.
-
Injection Mode : Splitless, 1 µL injection volume.
-
Oven Temperature Program : Initial temperature of 150°C held for 1 minute, then ramped at 15°C/min to 300°C and held for 5 minutes.
-
MSD Transfer Line Temperature : 280°C.
-
Ion Source Temperature : 230°C.
-
Mass Spectrometer : Electron Ionization (EI) mode at 70 eV.
-
Scan Range : 50-500 m/z.
-
Sample Preparation : A 1.0 mL aliquot of the reaction mixture was extracted with 5 mL of ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and 1 µL was injected.
-
Standard Preparation : A stock solution of this compound (100 µg/mL) was prepared in ethyl acetate. Calibration standards were prepared by serial dilution.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. scielo.br [scielo.br]
- 3. wjarr.com [wjarr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. gcms.labrulez.com [gcms.labrulez.com]
- 10. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Chloro-4-(isopentyloxy)aniline: An Environmental Impact Assessment
For researchers, scientists, and professionals in drug development, the selection of a synthetic pathway extends beyond mere yield and purity. The environmental footprint of a chemical process is a critical consideration, driven by both regulatory pressures and a growing commitment to sustainable chemistry. This guide provides a comparative analysis of two plausible synthetic routes to 3-Chloro-4-(isopentyloxy)aniline, a key intermediate in various pharmaceutical syntheses. The comparison focuses on key environmental impact metrics, supported by detailed, plausible experimental protocols and quantitative data analysis.
Two primary synthetic strategies for this compound are evaluated, starting from the common precursor, 2-chloro-4-nitrophenol. The key difference lies in the method used for the reduction of the nitro group in the intermediate, 1-chloro-2-(isopentyloxy)-4-nitrobenzene.
-
Pathway 1: A traditional approach employing chemical reduction with iron powder and ammonium chloride.
-
Pathway 2: A "greener" alternative utilizing catalytic hydrogenation with a platinum-on-carbon (Pt/C) catalyst.
Comparative Analysis of Environmental Metrics
The environmental impact of each pathway is assessed using established green chemistry metrics. The following table summarizes the quantitative comparison, based on the detailed experimental protocols provided in the subsequent sections.
| Metric | Pathway 1: Fe/NH4Cl Reduction | Pathway 2: Catalytic Hydrogenation | Analysis |
| Overall Yield | ~85% | ~94% | Pathway 2 offers a significantly higher overall yield, reducing the amount of starting material required for the same output of product. |
| Atom Economy | ~96.5% (Reduction Step) | ~99.9% (Reduction Step) | Catalytic hydrogenation exhibits superior atom economy as the only theoretical byproduct is water. The Fe/NH4Cl reduction generates iron oxides/hydroxides as byproducts. |
| Process Mass Intensity (PMI) | High (significant solvent and water usage for workup, and solid waste) | Lower (less solvent required for workup, catalyst is recyclable) | The PMI for Pathway 1 is considerably higher due to the large volumes of water and organic solvents needed for extraction and the significant mass of iron sludge waste. |
| Solvent Usage | High (Ethanol, Water, Ethyl Acetate) | Moderate (Toluene, minimal water for workup) | Pathway 1 necessitates multiple solvent-intensive extraction steps to remove the iron sludge. Pathway 2, with a simple filtration to remove the catalyst, requires less solvent. |
| Waste Generation | High (Iron sludge, aqueous waste with dissolved salts) | Low (Recyclable catalyst, minimal aqueous waste) | The primary drawback of Pathway 1 is the generation of a large amount of iron sludge, which requires proper disposal.[1] Pathway 2's main waste is the catalyst, which can often be recycled. |
| Safety Considerations | Moderate (Flammable solvents) | High (Handling of flammable hydrogen gas under pressure) | While both pathways involve flammable solvents, the use of hydrogen gas under pressure in Pathway 2 requires specialized equipment and stringent safety protocols. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic routes to this compound.
Caption: Synthetic Pathway 1 utilizing Fe/NH4Cl reduction.
Caption: Synthetic Pathway 2 employing catalytic hydrogenation.
Experimental Protocols
The following are detailed, plausible experimental protocols for the two synthetic pathways. These protocols are constructed based on established chemical principles and procedures for analogous transformations.
Step 1: Synthesis of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene (Common to both pathways)
Reaction: Williamson Ether Synthesis
To a stirred solution of 2-chloro-4-nitrophenol (17.3 g, 0.1 mol) in acetone (200 mL) is added anhydrous potassium carbonate (20.7 g, 0.15 mol). The mixture is heated to reflux, and isoamyl bromide (22.7 g, 0.15 mol) is added dropwise over 30 minutes. The reaction mixture is maintained at reflux for 12 hours. After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield a crude oil. The oil is dissolved in ethyl acetate (150 mL), washed with 1M sodium hydroxide (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated to give 1-chloro-2-(isopentyloxy)-4-nitrobenzene as a yellow oil.
-
Expected Yield: ~95%
-
Purity: Sufficient for use in the next step without further purification.
Pathway 1: Reduction of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene using Fe/NH4Cl
To a mixture of 1-chloro-2-(isopentyloxy)-4-nitrobenzene (24.3 g, 0.1 mol) in a 3:1 mixture of ethanol and water (200 mL) is added ammonium chloride (2.7 g, 0.05 mol). The mixture is heated to 80°C, and iron powder (16.8 g, 0.3 mol) is added portion-wise over 1 hour. The reaction is stirred vigorously at reflux for 4 hours. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron sludge. The filtrate is concentrated to remove ethanol, and the aqueous residue is extracted with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
-
Expected Yield: ~90%
-
Waste: Significant iron sludge and aqueous waste.
Pathway 2: Reduction of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene by Catalytic Hydrogenation
A solution of 1-chloro-2-(isopentyloxy)-4-nitrobenzene (24.3 g, 0.1 mol) in toluene (150 mL) is placed in a high-pressure reactor. 5% Platinum on carbon (0.5 g) is added as the catalyst. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 100 psi. The mixture is stirred at 50°C for 6 hours, maintaining the hydrogen pressure. After the reaction is complete, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to give this compound.
-
Expected Yield: ~99%
-
Waste: Recyclable catalyst, minimal solvent for recovery.
Conclusion and Recommendations
From an environmental perspective, Pathway 2 (Catalytic Hydrogenation) is demonstrably superior to Pathway 1 (Fe/NH4Cl Reduction) for the synthesis of this compound. The higher yield, superior atom economy, lower PMI, reduced solvent usage, and minimal waste generation make it a more sustainable option. While the initial investment in high-pressure hydrogenation equipment and the cost of the catalyst may be higher, the long-term benefits of waste reduction, potential for catalyst recycling, and improved process efficiency are significant.
However, for laboratories where high-pressure hydrogenation facilities are not available, the Fe/NH4Cl reduction method remains a viable, albeit less environmentally friendly, alternative. In such cases, efforts should be made to minimize solvent usage and to investigate methods for the safe disposal or potential recycling of the iron sludge waste. The choice of synthesis pathway will ultimately depend on the specific capabilities and priorities of the research or manufacturing facility. This guide provides the necessary data to make an informed and environmentally conscious decision.
References
Safety Operating Guide
Safe Disposal of 3-Chloro-4-(isopentyloxy)aniline: A Procedural Guide
For Immediate Reference: Treat 3-Chloro-4-(isopentyloxy)aniline as a hazardous waste. This substance is toxic if swallowed, in contact with skin, or inhaled, and is very toxic to aquatic life with long-lasting effects.[1][2] Professional disposal through a licensed waste management facility is mandatory.[1][2][3][4]
This guide provides detailed procedures for the safe handling and disposal of this compound, a halogenated aniline derivative, intended for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
I. Hazard Profile and Safety Precautions
Key Hazards:
-
Toxicity: Toxic by inhalation, skin contact, and ingestion.[1][2] Absorption through the skin can be a significant route of exposure.
-
Environmental Hazard: Very toxic to aquatic organisms with long-lasting adverse effects.[1][2] Avoid release to the environment.[1][4]
-
Potential for Cumulative Effects: Some related compounds are noted to have a danger of cumulative effects.[1]
-
Carcinogenicity: Some chloroanilines are suspected of causing cancer.[2]
Personal Protective Equipment (PPE): A comprehensive list of required PPE is provided in the table below. Always wear appropriate PPE when handling this compound.
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Eye Protection | Safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an organic vapor cartridge. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the spill area. Restrict access to authorized personnel only.
-
Ensure Proper Ventilation: Work in a well-ventilated area. If the spill is significant, ensure the fume hood is operational or increase ventilation in the lab.
-
Don Appropriate PPE: Before cleanup, don the required PPE as outlined in the table above.
-
Contain the Spill: For liquid spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collect the Spilled Material: Carefully scoop or sweep up the absorbed material.[5] For solid spills, use dry cleanup procedures and avoid generating dust.[5][6] Place the collected waste into a clearly labeled, sealable, and chemically compatible container for hazardous waste.
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water, collecting the cleaning water for disposal as hazardous waste.[1] Prevent runoff from entering drains.[4][6]
-
Dispose of Contaminated Materials: All materials used for cleanup (absorbents, gloves, etc.) must be disposed of as hazardous waste in a sealed and labeled container.
-
Seek Medical Attention if Exposed: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.[1][6] If inhaled, move to fresh air.[1][2] If swallowed, seek immediate medical advice.[1]
III. Disposal Procedures
Proper disposal is paramount to prevent environmental harm and comply with regulations.
Operational Plan for Disposal:
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[7] This includes pure compound, contaminated solutions, and any contaminated lab materials (e.g., pipette tips, weighing boats, gloves).
-
Halogenated Waste Stream: This compound is a halogenated organic substance. It must be segregated into the halogenated waste stream.[7] Do not mix with non-halogenated waste to avoid higher disposal costs and more complex disposal procedures.[7]
-
Container Requirements: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be kept closed when not in use.[7]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". All constituents and their approximate concentrations should be listed.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal Vendor: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. This material and its container must be disposed of as hazardous waste.[1][4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Essential Safety and Logistics for Handling 3-Chloro-4-(isopentyloxy)aniline
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Chloro-4-(isopentyloxy)aniline. The information is designed to be an immediate and essential resource for operational planning and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed, toxic in contact with skin, and toxic if inhaled. It is also expected to cause skin and eye irritation.[1][2][3][4][5] The hazard classification is summarized as "Irritant" by some suppliers.[6]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Prevents skin contact with the potentially toxic and irritant substance. |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing. | Protects eyes from contact with the irritant compound. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or risk of splashing, consider chemical-resistant coveralls. | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of potentially toxic dust or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to ensure safety during the handling of this compound.
2.1. Preparation and Weighing:
-
Work Area Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work surface should be clean and uncluttered. Have spill cleanup materials readily available.
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 1 before handling the chemical.
-
Weighing:
-
Perform all weighing operations within the chemical fume hood.
-
Use a tared, sealed container to weigh the solid compound to minimize exposure.
-
Handle with non-sparking tools.
-
2.2. Dissolution:
-
Solvent Selection: Based on available data for similar compounds, it is likely soluble in various organic solvents.[7] Confirm solubility for your specific application in a small-scale test if necessary.
-
Procedure:
-
Slowly add the weighed this compound to the solvent in a flask or beaker within the fume hood.
-
Stir the mixture gently to facilitate dissolution. Avoid splashing.
-
If heating is required, use a controlled heating mantle and ensure proper ventilation.
-
2.3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1]
-
The compound may be sensitive to light and air, so storage in a dark, inert atmosphere (e.g., under nitrogen) is recommended.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a dedicated, labeled, and sealed container for hazardous chemical waste. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams. |
| Contaminated Materials | Dispose of used gloves, weighing paper, and other contaminated disposable materials in the solid hazardous waste container. |
Disposal Protocol:
-
Segregation: Keep waste containing this compound separate from other waste streams to avoid accidental reactions.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Collection: Arrange for collection by your institution's environmental health and safety (EHS) department for proper disposal in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain.[1]
Emergency Procedures
Table 3: Emergency Response
| Situation | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For large spills, contact your EHS department immediately. |
Visual Workflow for Handling this compound
Caption: Workflow for Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. carlroth.com [carlroth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. This compound CAS#: 5211-06-3 [amp.chemicalbook.com]
- 7. 3-CHLOROANILINE - Ataman Kimya [atamanchemicals.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
